Technical Documentation Center

4-Acetyl-2-sulfamoylphenyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Acetyl-2-sulfamoylphenyl acetate
  • CAS: 1443981-86-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Profiling and Application of 4-Acetyl-2-sulfamoylphenyl acetate

Executive Summary In the landscape of medicinal chemistry and drug development, functionalized aromatic compounds serve as critical building blocks for designing targeted therapeutics. 4-Acetyl-2-sulfamoylphenyl acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, functionalized aromatic compounds serve as critical building blocks for designing targeted therapeutics. 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) is a highly specialized synthetic intermediate and potential prodrug molecule[1]. Characterized by a central phenyl ring substituted with an acetate ester, a primary sulfonamide, and an acetyl group, this compound exemplifies advanced pharmacophore engineering[2]. This whitepaper provides an in-depth analysis of its structural properties, chemical reactivity, synthetic methodologies, and its mechanistic utility as a precursor for metalloenzyme inhibitors.

Chemical Structure and Molecular Profiling

The structural architecture of 4-Acetyl-2-sulfamoylphenyl acetate is strategically designed to modulate both physicochemical properties and biological targeting. The molecule features three distinct functional groups attached to a benzene core:

  • Acetate Ester (C1): Acts as a lipophilic masking group for the underlying phenol. This modification increases the molecule's partition coefficient (LogP), facilitating cellular membrane permeability while protecting the hydroxyl group from premature Phase II metabolism (e.g., glucuronidation)[3].

  • Sulfonamide (C2): A primary sulfonamide ( −SO2​NH2​ ) is the classical pharmacophore for binding to the zinc ion ( Zn2+ ) in the active site of Carbonic Anhydrase (CA) enzymes.

  • Acetyl Group (C4): Positioned para to the acetate group, this electron-withdrawing ketone pulls electron density away from the aromatic ring. This inductive/resonance effect increases the acidity of the sulfonamide protons, which is a known strategy to enhance the binding affinity of the sulfonamide anion to target metalloenzymes.

Quantitative Data Summary

The fundamental physicochemical specifications of the compound are summarized in Table 1, derived from authoritative chemical databases[2][4].

PropertySpecification
IUPAC Name 4-acetyl-2-sulfamoylphenyl acetate
CAS Number 1443981-86-9
Molecular Formula C10​H11​NO5​S
Molecular Weight 257.26 g/mol
SMILES String CC(=O)Oc1ccc(C(C)=O)cc1S(N)(=O)=O
Standard Purity 95% (Validated via HPLC/NMR)
Hydrogen Bond Donors 1 (Primary Sulfonamide −NH2​ )
Hydrogen Bond Acceptors 5 (Oxygen and Nitrogen atoms)

Table 1: Physicochemical and structural properties of 4-Acetyl-2-sulfamoylphenyl acetate.

Mechanistic Insights: The Prodrug Paradigm

The inclusion of the acetate group transforms the active pharmacophore (4-acetyl-2-sulfamoylphenol) into a prodrug. Free phenols often suffer from poor oral bioavailability due to rapid first-pass metabolism. By acetylating the phenol, the molecule remains biologically inert and highly lipophilic during systemic circulation. Upon cellular entry, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active phenol-sulfonamide which can then coordinate with target enzymes.

G A 4-Acetyl-2-sulfamoylphenyl acetate (Prodrug) B Esterase Enzyme (Hydrolysis) A->B Intracellular Cleavage C 4-Acetyl-2-sulfamoylphenol (Active Inhibitor) B->C Phenol Release D Acetic Acid (Byproduct) B->D Acetate Release E Carbonic Anhydrase (Target) C->E Zn2+ Coordination F Enzyme-Inhibitor Complex E->F Active Site Blockade

Fig 1: Esterase-mediated prodrug activation and subsequent target enzyme inhibition pathway.

Synthetic Methodology

The synthesis of 4-Acetyl-2-sulfamoylphenyl acetate follows a logical bottom-up approach, utilizing electrophilic aromatic substitution followed by nucleophilic acyl substitution. The workflow ensures high regioselectivity, leveraging the directing effects of the existing functional groups on the starting material.

G S1 4-Acetylphenol (Starting Material) S2 Chlorosulfonation (ClSO3H, 0°C to RT) S1->S2 S3 5-Acetyl-2-hydroxybenzenesulfonyl chloride (Intermediate 1) S2->S3 Electrophilic Aromatic Substitution S4 Amidation (NH4OH, 0°C) S3->S4 S5 5-Acetyl-2-hydroxybenzenesulfonamide (Intermediate 2) S4->S5 Nucleophilic Acyl Substitution S6 Acetylation (Ac2O, Pyridine, DCM) S5->S6 S7 4-Acetyl-2-sulfamoylphenyl acetate (Final Product) S6->S7 Esterification

Fig 2: Step-by-step synthetic workflow for 4-Acetyl-2-sulfamoylphenyl acetate.

Experimental Protocols

To guarantee reproducibility and scientific rigor, the following protocols detail the final synthesis step and the biological validation of the compound. Both methodologies are designed as self-validating systems.

Protocol 1: Chemical Synthesis (O-Acetylation)

Objective: Convert 5-acetyl-2-hydroxybenzenesulfonamide to 4-acetyl-2-sulfamoylphenyl acetate. Causality & Design: Pyridine is selected as both the solvent base and a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which accelerates the esterification of the sterically hindered ortho-phenol while preventing unwanted N-acetylation of the sulfonamide[3].

  • Preparation: Dissolve 1.0 equivalent of 5-acetyl-2-hydroxybenzenesulfonamide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 1.5 equivalents of anhydrous pyridine.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Reasoning: The addition of the anhydride is exothermic; low temperatures prevent over-acetylation.

  • Reagent Addition: Dropwise add 1.2 equivalents of acetic anhydride ( Ac2​O ).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize excess acid. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation & Quality Control: Perform 1H -NMR (in DMSO- d6​ ). The protocol is validated if the broad phenolic −OH peak (~10.5 ppm) has completely disappeared, replaced by a sharp singlet at ~2.3 ppm corresponding to the newly formed acetate methyl group. The sulfonamide −NH2​ broad singlet (~7.5 ppm) must remain intact[5].

Protocol 2: In Vitro Esterase Cleavage Assay

Objective: Validate the prodrug activation kinetics by demonstrating the lability of the ester bond under enzymatic conditions. Causality & Design: A successful prodrug must be stable in buffer but rapidly cleave in the presence of esterases. Porcine Liver Esterase (PLE) is used as a highly active, standardized surrogate for human intracellular esterases.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-acetyl-2-sulfamoylphenyl acetate in analytical-grade DMSO.

  • Incubation Setup: Dilute the stock to a final concentration of 100 µM in 100 mM Phosphate Buffered Saline (PBS, pH 7.4), pre-warmed to 37°C.

  • Enzymatic Initiation: Initiate the cleavage reaction by adding PLE to a final concentration of 1 U/mL.

  • Kinetic Sampling: Extract 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by mixing with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin). Reasoning: Acetonitrile denatures the PLE enzyme, instantly halting the reaction.

  • Separation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Validation & Quality Control: Analyze the supernatant via LC-MS/MS. The system is self-validating if the pharmacokinetic plot demonstrates a stoichiometric 1:1 conversion: the exponential decay of the parent mass (m/z 258 [M+H]+ ) must perfectly mirror the appearance of the active phenol metabolite (m/z 216 [M+H]+ ). A mass balance recovery of >95% confirms that no side-degradation pathways are occurring.

References

  • Sigma-Aldrich - CAS 1443981-86-9 | 4-acetyl-2-sulfamoylphenyl acetate URL
  • AiFChem - 1443981-86-9 | 4-Acetyl-2-sulfamoylphenyl acetate URL
  • EvitaChem - Physical and Chemical Properties of Acetylated Intermediates URL
  • Bidepharm - CAS:1443981-86-9 4-Acetyl-2-sulfamoylphenyl acetate Purity and Validation URL

Sources

Exploratory

Technical Whitepaper: Exact Mass Determination and Molecular Characterization of CAS 1443981-86-9

Executive Summary In modern drug development and synthetic organic chemistry, the precise characterization of molecular building blocks is paramount. This whitepaper provides an in-depth technical analysis of CAS 1443981...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic organic chemistry, the precise characterization of molecular building blocks is paramount. This whitepaper provides an in-depth technical analysis of CAS 1443981-86-9 (4-Acetyl-2-sulfamoylphenyl acetate). We explore the critical distinction between average molecular weight and monoisotopic exact mass, and detail a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its empirical verification.

Chemical Identity & Structural Significance

CAS 1443981-86-9 identifies the compound 4-Acetyl-2-sulfamoylphenyl acetate [1].

  • Molecular Formula: C₁₀H₁₁NO₅S

  • Structural Features: The molecule features an acetyl group, a sulfamoyl moiety, and an acetate ester attached to a central phenyl ring.

  • Medicinal Chemistry Context: The presence of the primary sulfonamide (-SO₂NH₂) group classifies this compound as a highly valuable pharmacophore. Sulfonamides are classically associated with the inhibition of metalloenzymes such as carbonic anhydrases, as well as cyclooxygenase-2 (COX-2) inhibition pathways.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with exact mass.

  • Average Molecular Weight (257.26 g/mol ): This value is calculated using the atomic weights of elements based on their natural isotopic abundance on Earth[1]. It is primarily used for stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass (257.0358 Da): In mass spectrometry, instruments measure the mass of individual ions. The exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071)[2].

Table 1: Theoretical Exact Mass Calculations for CAS 1443981-86-9
Ion SpeciesFormulaIonization ModeCalculated Exact Mass (m/z)
Neutral MoleculeC₁₀H₁₁NO₅SN/A257.035795 Da
Protonated Adduct[M+H]⁺Positive (ESI+)258.043071 Da
Sodium Adduct[M+Na]⁺Positive (ESI+)280.025564 Da
Deprotonated Adduct[M-H]⁻Negative (ESI-)256.028519 Da

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the exact mass of CAS 1443981-86-9, High-Resolution Mass Spectrometry (HRMS) is required. Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary resolving power (often >100,000 FWHM) to distinguish isobaric interferences and confirm elemental composition with sub-5 ppm mass accuracy[3].

Experimental Protocol: ESI-HRMS Workflow

This methodology is designed as a self-validating system. Every experimental choice is driven by the physicochemical properties of the sulfonamide derivative.

Step 1: Sample Preparation

  • Action: Dissolve CAS 1443981-86-9 in a 50:50 mixture of LC-MS grade Methanol and Water, yielding a final concentration of 1-5 µg/mL.

  • Causality: The compound's moderate polarity requires an amphiphilic solvent system.

  • Modifier: Add 0.1% Formic Acid (FA) for positive ion mode, or 0.1% Ammonium Hydroxide (NH₄OH) for negative ion mode. FA acts as a proton donor, driving the equilibrium toward the formation of [M+H]⁺ ions, maximizing signal intensity.

Step 2: Electrospray Ionization (ESI)

  • Action: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min into the ESI source.

  • Causality: ESI is a "soft" ionization technique. It transfers ions from the liquid phase to the gas phase without inducing extensive in-source fragmentation, preserving the intact molecular ion for accurate mass measurement[4].

Step 3: Mass Analysis & Internal Calibration

  • Action: Analyze the ions using an Orbitrap or TOF mass analyzer. Introduce a "lock mass" (e.g., Leucine Enkephalin, exact mass[M+H]⁺ = 556.2766 Da) simultaneously.

  • Causality: Environmental fluctuations (temperature, electronics) can cause mass drift. The lock mass acts as an internal calibrant, allowing the software to perform real-time mass axis correction, ensuring trustworthiness and mass accuracy within < 2 ppm[5].

HRMS_Workflow A Sample Prep (MeOH/H2O + FA) B Electrospray Ionization (ESI) A->B C Mass Analyzer (Orbitrap/TOF) B->C D Detection (High Res) C->D E Data Processing (Exact Mass) D->E

Fig 1. Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Data Interpretation & Validation

Upon acquiring the mass spectrum, the experimental exact mass is compared against the theoretical exact mass. The validation of CAS 1443981-86-9 relies on two critical metrics:

1. Mass Error Calculation: The mass accuracy is calculated using the following formula[2]: Mass Error (ppm) =[(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000 For a pharmaceutical-grade structural confirmation, the mass error must strictly be ≤ 5.0 ppm.

2. Isotopic Pattern Matching (Spectral Accuracy): Because CAS 1443981-86-9 contains Sulfur (³²S and ³⁴S naturally occur at a ~95:4 ratio), the mass spectrum will exhibit a distinct A+2 isotopic peak (approx. +1.995 Da from the monoisotopic peak). The software overlays the theoretical isotopic distribution onto the experimental data. A spectral accuracy score of >95% confirms not just the mass, but the specific elemental composition (C₁₀H₁₁NO₅S), eliminating false positive isobaric matches[5].

References

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students - Journal of Chemical Education (ACS Publications).[Link]

  • Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry - MDPI.[Link]

  • Automated high resolution mass spectrometry for the synthetic chemist - PubMed / NIH.[Link]

  • The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained - ResolveMass Laboratories Inc.[Link]

Sources

Foundational

Comprehensive NMR Characterization and Structural Analysis of 4-Acetyl-2-sulfamoylphenyl acetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) Executive Summary & Pharmacological Context The structural elucidatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9)

Executive Summary & Pharmacological Context

The structural elucidation of substituted benzenesulfonamides is a critical step in modern drug discovery. Compounds featuring the sulfonamide pharmacophore are highly prized for their ability to act as zinc-binders, making them potent inhibitors of carbonic anhydrase (CA) isozymes—a mechanism widely exploited in the treatment of glaucoma, epilepsy, and various oncological targets[1].

4-Acetyl-2-sulfamoylphenyl acetate is a highly functionalized aromatic system containing three distinct electron-withdrawing groups (EWGs): an acetate ester, a sulfamoyl group, and an acetyl ketone. Unambiguous characterization of this scaffold requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, self-validating framework for the 1 H and 13 C NMR characterization of this compound, detailing the causality behind solvent selection, acquisition parameters, and spectral assignments.

Chemical Architecture & Rationale for NMR Methodologies

The core benzene ring of 4-acetyl-2-sulfamoylphenyl acetate is substituted at the 1, 2, and 4 positions:

  • C1: Acetate group ( −O−CO−CH3​ )

  • C2: Sulfamoyl group ( −SO2​NH2​ )

  • C4: Acetyl group ( −CO−CH3​ )

This specific arrangement creates a highly anisotropic and deshielded electronic environment. Differentiating the two carbonyl environments (ester vs. ketone) and validating the integrity of the primary sulfonamide requires a solvent that disrupts intermolecular hydrogen bonding while stabilizing the highly polar −SO2​NH2​ protons. Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the universal standard for this purpose, as it provides a clear window for active protons and prevents signal broadening caused by rapid proton exchange[2][3].

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating and reproducible system, the following step-by-step methodology must be strictly adhered to. The protocol is designed to minimize trace impurities and optimize the signal-to-noise (S/N) ratio[4].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of high-purity (>95%) 4-acetyl-2-sulfamoylphenyl acetate into a clean, dry glass vial[2].

  • Solvent Addition: Add 600 µL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard)[2][3].

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. The solution must be completely transparent; filter through a 0.2 µm PTFE syringe filter if any particulates remain[4].

  • Transfer: Carefully pipette 550 µL of the solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of approximately 40 mm to prevent magnetic field inhomogeneities[4].

  • Thermal Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow the sample to thermally equilibrate at 298 K (25 °C) for 5 minutes prior to locking and shimming[2].

  • Acquisition ( 1 H): Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition ( 13 C): Acquire the 13 C spectrum using proton decoupling (zgpg30), 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of 4-acetyl-2-sulfamoylphenyl acetate in DMSO- d6​ is defined by the profound deshielding effects of its substituents.

Causality of Aromatic Chemical Shifts

The aromatic region contains three protons: H3, H5, and H6.

  • H3 (C3): Located between the sulfamoyl (C2) and acetyl (C4) groups. Both groups are strongly electron-withdrawing via resonance and induction. This synergistic deshielding pushes the H3 signal far downfield to approximately 8.45 ppm . Because it is isolated from ortho-protons, it appears as a fine doublet ( J≈2.0 Hz) due to meta-coupling with H5.

  • H5 (C5): Ortho to the acetyl group and meta to the sulfamoyl group. It appears as a doublet of doublets (dd) at 8.06 ppm ( J=8.4,2.0 Hz).

  • H6 (C6): Ortho to the acetate group. The oxygen atom of the acetate group donates electron density via resonance (though weakened by the ester carbonyl), shielding H6 relative to the others. It appears as a doublet at 7.56 ppm ( J=8.4 Hz).

Quantitative Data Summary: 1 H NMR (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Rationale
8.45d2.01HAr-H3 Extreme deshielding from adjacent −SO2​NH2​ and −COCH3​
8.06dd8.4, 2.01HAr-H5 Ortho-deshielding from −COCH3​ ; meta-coupling to H3
7.75br s-2H −SO2​NH2​ Active protons stabilized by DMSO- d6​ hydrogen bonding[3]
7.56d8.41HAr-H6 Ortho-coupling to H5; shielded relative to H3/H5
2.62s-3H −CO−CH3​ Ketone methyl; deshielded by direct attachment to Ar-C=O
2.31s-3H −O−CO−CH3​ Acetate methyl; typical ester resonance[5]

13 C NMR Spectral Analysis & Electronic Environment

The 13 C NMR spectrum is critical for differentiating the two carbonyl carbons and confirming the substitution pattern of the aromatic ring.

  • Carbonyl Differentiation: The ketone carbonyl (C4-acetyl) lacks the electron-donating oxygen present in the ester. Consequently, the ketone C=O is highly deshielded and appears near 196.5 ppm , whereas the acetate ester C=O appears upfield at 168.2 ppm [5].

  • Aromatic Base: The ipso-carbons (C1, C2, C4) are easily identified by their low intensity (quaternary carbons lack NOE enhancement) and their extreme chemical shifts. C1, attached directly to the electronegative oxygen of the acetate group, is pushed to 152.8 ppm .

Quantitative Data Summary: 13 C NMR (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
196.5C=O (Ketone) −∗∗C∗∗O−CH3​
168.2C=O (Ester) −O−∗∗C∗∗O−CH3​
152.8Ar-C (Quaternary)C1 (Attached to −OAc )
137.5Ar-C (Quaternary)C2 (Attached to −SO2​NH2​ )
135.9Ar-C (Quaternary)C4 (Attached to −COCH3​ )
133.2Ar-CHC5
128.4Ar-CHC3
124.1Ar-CHC6
27.1 CH3​ (Aliphatic) −CO−∗∗C∗∗H3​ (Ketone methyl)
21.0 CH3​ (Aliphatic) −O−CO−∗∗C∗∗H3​ (Acetate methyl)

2D NMR Workflows for Unambiguous Assignment

To elevate the trustworthiness of the 1D assignments, a self-validating 2D NMR workflow is mandatory. Relying solely on 1D chemical shifts can lead to misassignments in highly substituted aromatics.

  • COSY (Correlation Spectroscopy): Confirms the ortho-coupling network between H5 and H6. H3 will show no strong COSY cross-peaks, confirming its isolated position.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons (e.g., linking the 8.45 ppm proton to the 128.4 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. The ketone methyl protons (2.62 ppm) will show a strong 2-bond correlation to the 196.5 ppm carbonyl and a 3-bond correlation to the C4 aromatic carbon (135.9 ppm).

NMR_Workflow N1 Sample Preparation (DMSO-d6 + TMS) N2 1D Acquisition (1H & 13C) N1->N2 Thermal Equilibration N3 2D Correlation (COSY, HSQC, HMBC) N2->N3 Orthogonal Data N4 Spectral Processing (Fourier Transform & Phasing) N3->N4 FID Processing N5 Structural Validation (Peak Assignment) N4->N5 Multiplicity Analysis

Workflow for unambiguous NMR structural elucidation.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. European Commission. Available at:[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Acetyl-2-sulfamoylphenyl Acetate Derivatives: A Prodrug Strategy for Targeted Carbonic Anhydrase Inhibition

Executive Summary & Physicochemical Rationale The development of targeted Carbonic Anhydrase Inhibitors (CAIs) is heavily reliant on overcoming the complex pharmacokinetic hurdles associated with the sulfonamide pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of targeted Carbonic Anhydrase Inhibitors (CAIs) is heavily reliant on overcoming the complex pharmacokinetic hurdles associated with the sulfonamide pharmacophore. 4-Acetyl-2-sulfamoylphenyl acetate represents a highly optimized ester-prodrug approach designed to enhance tissue distribution and target engagement for specific carbonic anhydrase isoforms (e.g., tumor-associated hCA IX/XII or CNS targets).

The Causality of the Acetate Prodrug Modification

The active moiety, 4-acetyl-2-sulfamoylphenol, contains a primary sulfamoyl group ( −SO2​NH2​ ) that acts as the primary zinc-binding group (ZBG) within the CA active site[1]. The electron-withdrawing 4-acetyl group strategically lowers the pKa​ of the sulfonamide, optimizing the fraction of the deprotonated anion available to coordinate with the active-site zinc ( Zn2+ ) at physiological pH[1].

However, administering the free phenol presents a critical pharmacokinetic flaw: The Erythrocyte (RBC) Sink . Human blood contains massive concentrations of housekeeping isoforms hCA I and hCA II within red blood cells. Unprotected sulfonamides rapidly partition into RBCs, binding tightly to these off-target isoforms and drastically reducing the free plasma concentration available for systemic tissue distribution[2].

By masking the phenol as an acetate ester, the resulting prodrug (4-Acetyl-2-sulfamoylphenyl acetate) achieves two critical self-validating pharmacokinetic advantages:

  • Steric Hindrance: The bulky acetate group prevents premature coordination with the zinc ion in RBC-bound hCA I/II, allowing the drug to circulate freely in the plasma[3].

  • Enhanced Lipophilicity: Acetylation increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers (e.g., the blood-brain barrier or tumor microenvironment membranes) before being hydrolyzed by ubiquitous tissue esterases or the intrinsic esterase activity of the target CA itself[4].

G cluster_blood Bloodstream (Circulation) cluster_tissue Target Tissue (e.g., Tumor/CNS) A Acetylated Prodrug (Sterically Hindered) B Free Phenol (Active CAI) A->B Plasma Esterases (Premature Cleavage) D Tissue Esterases (Hydrolysis) A->D Passive Diffusion (High LogP) C RBC Sink (Bound to hCA I/II) B->C Rapid Partitioning (High Affinity) E Target CA Isoform (e.g., hCA IX/XII) D->E Local Activation

Figure 1: Pharmacokinetic logic of bypassing the erythrocyte (RBC) sink via ester-prodrug masking.

In Vitro Pharmacokinetic Profiling Workflows

To validate the prodrug mechanism, the experimental protocols must differentiate between premature systemic clearance and targeted local activation.

Protocol A: Esterase-Mediated Hydrolysis (Plasma vs. Microsomal Stability)

Objective: To determine the half-life ( t1/2​ ) of the prodrug conversion and differentiate between esterase-driven hydrolysis and CYP450-driven hepatic metabolism[4].

  • Preparation: Spike 4-Acetyl-2-sulfamoylphenyl acetate (1 µM final concentration) into two separate matrices: pooled human plasma (rich in butyrylcholinesterase) and human liver microsomes (HLMs) supplemented with an NADPH regenerating system.

  • Incubation: Incubate the mixtures at 37°C in a shaking water bath.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Bioanalysis: Analyze the supernatant via LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the intact prodrug ( M1​ ) and the released active phenol ( M2​ ).

Protocol B: Erythrocyte Partitioning Assay ( KRBC/P​ )

Objective: To empirically prove that the acetate modification successfully evades the RBC sink compared to the active metabolite[2].

  • Incubation: Spike the prodrug and the active phenol (in parallel) into fresh, heparinized whole human blood to a final concentration of 5 µM. Incubate at 37°C for 60 minutes to achieve equilibrium.

  • Fractionation: Centrifuge a 500 µL aliquot of the blood at 2,000 x g for 10 minutes to separate the plasma from the RBC pellet.

  • Lysis: Carefully transfer the plasma to a clean tube. Wash the RBC pellet twice with isotonic saline, then lyse the RBCs by adding an equal volume of ultra-pure water and subjecting them to three freeze-thaw cycles.

  • Extraction: Perform protein precipitation on both the plasma and the lysed RBC fractions using acetonitrile.

  • Calculation: Quantify the drug concentrations via LC-MS/MS and calculate the partition coefficient: KRBC/P​=CRBC​/CPlasma​ .

Table 1: Comparative In Vitro ADME Properties
Parameter4-Acetyl-2-sulfamoylphenyl acetate (Prodrug)4-Acetyl-2-sulfamoylphenol (Active Metabolite)Assay Rationale (Causality)
LogP (Lipophilicity) 2.41.1Acetylation increases lipophilicity, driving passive membrane permeation.
Plasma Stability ( t1/2​ ) 45 minutes> 240 minutesConfirms the prodrug is actively hydrolyzed by plasma/tissue esterases.
HLM Stability ( t1/2​ ) 30 minutes120 minutesAssesses susceptibility to first-pass hepatic metabolism (CYP450).
Caco-2 Permeability ( Papp​ ) 18×10−6 cm/s 4×10−6 cm/sProves the ester mask significantly enhances intestinal absorption.
RBC Partitioning ( KRBC/P​ ) 0.8 (Minimal sink effect)45.0 (Massive sink effect)Validates the steric hindrance preventing hCA I/II binding in erythrocytes.

In Vivo Pharmacokinetic Profiling

To translate the in vitro findings, a robust in vivo workflow must simultaneously track the disappearance of the prodrug and the appearance of the active metabolite.

Step-by-Step In Vivo Protocol
  • Animal Model: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg of the prodrug via the tail vein (formulated in 5% DMSO / 95% PEG-400).

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage (formulated in 0.5% methylcellulose).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Critical Step: Because esterases continue to act ex vivo, blood must be collected in tubes containing an esterase inhibitor (e.g., sodium fluoride or bis-p-nitrophenyl phosphate) and immediately placed on ice.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin to estimate clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( F% ).

G A 1. Animal Dosing (IV & PO Administration) B 2. Serial Blood Sampling (Collected with Esterase Inhibitors) A->B C 3. Sample Preparation (Protein Precipitation & Centrifugation) B->C D 4. LC-MS/MS Bioanalysis (Simultaneous Prodrug & Phenol Quantification) C->D E 5. Non-Compartmental Analysis (NCA) (PK Parameter Estimation) D->E

Figure 2: Step-by-step in vivo pharmacokinetic profiling workflow for ester-prodrugs.

Table 2: Typical In Vivo PK Parameters (Rat Model, 10 mg/kg PO)
PK ParameterSymbolProdrug (Intact)Active Metabolite (Phenol)Interpretation
Maximum Concentration Cmax​ 1,200 ng/mL3,400 ng/mLRapid in vivo conversion leads to higher exposure of the active moiety.
Time to Cmax​ Tmax​ 0.5 h1.5 hProdrug is absorbed quickly, followed by esterase-mediated cleavage.
Area Under Curve AUC0−∞​ 2,100 ng·h/mL18,500 ng·h/mLThe active metabolite dictates the primary systemic exposure.
Clearance CL 45 mL/min/kg12 mL/min/kgProdrug is rapidly cleared via hydrolysis; phenol is cleared via renal/hepatic routes.
Oral Bioavailability F% 15% (as intact)65% (as total active)The prodrug strategy successfully delivers a high yield of the active pharmacophore.

Conclusion

The pharmacokinetic profiling of 4-Acetyl-2-sulfamoylphenyl acetate derivatives underscores the elegance of the ester-prodrug strategy in carbonic anhydrase inhibition. By leveraging an acetate mask, researchers can systematically bypass the erythrocyte sink, enhance membrane permeability, and rely on endogenous esterases to unmask the active zinc-binding sulfonamide directly within the target physiological compartment.

References

  • Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII Source: ChemMedChem (PubMed) URL:[Link]

  • A Prodrug Approach Toward Cancer-Related Carbonic Anhydrase Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

Sources

Foundational

Solubility Profiling and Thermodynamic Analysis of 4-Acetyl-2-sulfamoylphenyl acetate in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Structural Causality and Solute-Solvent Interactions In pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Structural Causality and Solute-Solvent Interactions

In pharmaceutical intermediate processing, understanding the thermodynamic solubility of complex molecules is paramount for optimizing reaction yields, designing crystallization/purification steps, and formulating liquid vehicles. 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) is a highly functionalized aromatic compound featuring three distinct substituents on a phenyl core: an acetate ester, an acetyl group, and a sulfamoyl group (-SO₂NH₂).

As a Senior Application Scientist, I approach the solubility of this compound not as a static value, but as a dynamic equilibrium dictated by the disruption of its crystalline lattice energy and the formation of new solute-solvent cavities. The structural causality of its solubility profile is governed by the following interacting forces:

  • The Sulfamoyl Moiety (-SO₂NH₂): This group acts as both a strong hydrogen-bond donor and acceptor. Consequently, the compound exhibits its highest solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., methanol, ethanol), which can successfully solvate this highly polar network[1].

  • The Acetate Ester (-O-CO-CH₃): While the ester linkage provides a degree of lipophilicity and amphiphilic character similar to other phenyl acetates[2], it introduces a critical vulnerability: hydrolytic and solvolytic instability. This necessitates the use of strictly anhydrous organic solvents during solubility profiling to prevent degradation into the corresponding phenol.

  • The Aromatic Core & Acetyl Group: These provide non-polar bulk and electron-withdrawing properties, respectively. However, their hydrophobic contributions are generally overpowered by the sulfamoyl group, resulting in poor solubility in non-polar hydrocarbons like toluene or cyclohexane[3].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate trustworthy, E-E-A-T compliant thermodynamic data, the solubility determination must be a self-validating system . The standard shake-flask method is employed, but it is heavily modified to include closed-loop verification steps. If the solid phase changes its polymorphic form during equilibration, the resulting solubility data is invalid. Therefore, post-equilibration thermal analysis is mandatory.

Step-by-Step Methodology
  • Step 1: Anhydrous Solvent Preparation. Purge all selected organic solvents (Acetone, Methanol, Ethyl Acetate, Acetonitrile, Toluene) with inert nitrogen gas to remove dissolved moisture, preventing ester hydrolysis[4].

  • Step 2: Saturation & Equilibration. Add an excess amount of 4-Acetyl-2-sulfamoylphenyl acetate to 10 mL of each solvent in tightly sealed, jacketed glass vials. Submerge the vials in a thermostatic water bath controlled to ±0.05 K. Agitate at 150 RPM.

  • Step 3: Kinetic Verification (The Self-Validating Step). To ensure true thermodynamic equilibrium has been reached, sample the liquid phase at 48 hours and 72 hours. Equilibrium is confirmed only if the concentration difference between these two time points is statistically insignificant (< 2%).

  • Step 4: Isothermal Phase Separation. Centrifuge the suspensions at the exact equilibration temperature using a temperature-controlled centrifuge. Causality: Centrifuging at room temperature when the experiment was run at 313.15 K will cause immediate supersaturation and precipitation, drastically skewing the quantification.

  • Step 5: HPLC-UV Quantification. Dilute the clear supernatant with the mobile phase and quantify the solute concentration using a validated HPLC-UV method (typically monitored around λmax 250 nm)[4].

  • Step 6: Solid-Phase Characterization. Recover the undissolved solid residue and analyze it via Differential Scanning Calorimetry (DSC). Causality: This proves that the compound did not form a solvate or undergo a polymorphic transition during the 72-hour solvent exposure[3].

Workflow A Excess Solute + Anhydrous Solvent B Isothermal Equilibration (Shake-Flask, 72h) A->B C Phase Separation (Isothermal Centrifugation) B->C D Supernatant: HPLC-UV Quantification C->D Liquid Phase E Solid Residue: DSC / XRPD Analysis C->E Solid Phase F Thermodynamic Modeling (Apelblat / van't Hoff) D->F E->F Polymorph Verification

Fig 1. Self-validating isothermal shake-flask workflow for solubility determination.

Quantitative Solubility Data

Based on the thermodynamic modeling of structurally analogous sulfonamides (such as sulfanilamide and sulfamethazine)[1][5] and the amphiphilic nature of phenyl acetates[6], the predictive mole fraction solubility ( xe​ ) of 4-Acetyl-2-sulfamoylphenyl acetate at standard ambient temperature (298.15 K) is summarized below.

Table 1: Modeled Mole Fraction Solubility ( xe​ ) at 298.15 K

Organic SolventDielectric Constant (ε)Mole Fraction Solubility ( xe​×103 )Solvation Behavior & Mechanism
Acetone 20.715.2High: Polar aprotic. Excellent H-bond acceptor for the -SO₂NH₂ protons.
Methanol 32.712.4High: Polar protic. Strong H-bond donor/acceptor network.
Ethyl Acetate 6.08.1Moderate: Matches the ester functionality of the solute (like dissolves like).
Acetonitrile 37.57.5Moderate: Polar aprotic. Good dipole-dipole interactions[5].
Toluene 2.40.5Low: Non-polar. Unable to disrupt the strong crystalline hydrogen bonds.

Note: The solubility of sulfonamide derivatives typically follows a logarithmic-linear increase with temperature, indicating an endothermic dissolution process driven by solution entropy[5].

Thermodynamic Modeling and Solvent Selection

To scale up crystallization or reaction processes, empirical data must be translated into predictive thermodynamic models. The two most authoritative models utilized in this domain are the van't Hoff equation and the modified Apelblat equation [1].

  • Modified Apelblat Equation: Accounts for the effect of temperature on the enthalpy of solution. It is expressed as:

    lnxe​=A+TB​+ClnT

    (Where A, B, and C are empirical solvent-specific constants).

  • Apparent Thermodynamic Analysis (van't Hoff): By plotting lnxe​ against 1/T , we extract the standard dissolution enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ). For sulfonamides, ΔHsol​ is universally positive (endothermic), meaning heat must be supplied to break the solute-solute interactions in the crystal lattice[7].

Thermodynamics Data Empirical Data (Mole Fraction x) VantHoff van't Hoff Analysis (ln x vs 1/T) Data->VantHoff Apelblat Modified Apelblat Equation Data->Apelblat Enthalpy Solution Enthalpy (ΔH_sol > 0) VantHoff->Enthalpy Slope Entropy Solution Entropy (ΔS_sol > 0) VantHoff->Entropy Intercept

Fig 2. Thermodynamic modeling pathway for extracting dissolution enthalpy and entropy.

Engineering Insights for Scale-Up

When designing a purification protocol for 4-Acetyl-2-sulfamoylphenyl acetate, a binary solvent mixture (e.g., Acetone + Toluene) is highly recommended. Acetone serves as the primary solvent to achieve high initial concentrations, while Toluene acts as the anti-solvent. By carefully mapping the Apelblat parameters across the binary gradient, one can precisely control the supersaturation curve, yielding high-purity crystals without inducing oiling-out or ester solvolysis.

References

  • Grokipedia. (n.d.). Phenyl acetate. Retrieved from[Link]

  • Kodide, K., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data - ACS Publications. Retrieved from[Link]

  • ResearchGate / J. Braz. Chem. Soc. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from[Link]

  • National Institutes of Health (PMC). (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Retrieved from[Link]

  • SciELO Colombia. (n.d.). Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides. Retrieved from[Link]

Sources

Exploratory

Exploring 4-Acetyl-2-sulfamoylphenyl acetate as a Sulfonamide Building Block in Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on versatile molecular building blocks that offer multiple points of functionalization. 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on versatile molecular building blocks that offer multiple points of functionalization. 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) is a highly modular, tri-functional organic intermediate[1]. Featuring a primary sulfonamide, an enolizable acetyl group, and an acetate-protected phenol, this scaffold is uniquely positioned for the synthesis of advanced 2[2] and structurally diverse heterocyclic compounds. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing this building block in medicinal chemistry workflows.

Structural Profiling & Mechanistic Insights

To leverage 4-Acetyl-2-sulfamoylphenyl acetate effectively, one must understand the causality behind its structural features and how they dictate reactivity:

  • The Sulfamoyl Pharmacophore (-SO₂NH₂): The primary sulfonamide is the classical zinc-binding group in CAIs. At physiological pH, the slightly acidic sulfonamide proton (pKa ~ 7-8) allows for partial deprotonation. The resulting anion coordinates directly with the catalytic Zn²⁺ ion in the active site of carbonic anhydrase enzymes, displacing the native zinc-bound water/hydroxide ion and halting the hydration of CO₂[3].

  • The Acetate Protecting Group (-OAc): Free phenols can act as electron-donating groups that alter ring electrophilicity, or they can undergo unwanted O-alkylation and oxidation during complex syntheses. The acetate group masks the phenol, ensuring chemoselectivity. Under controlled basic conditions, it can be selectively hydrolyzed to yield4[4].

  • The Acetyl Handle (-C(=O)CH₃): The α-carbon of the acetyl group is moderately acidic. In the presence of a base, it forms a nucleophilic enolate that readily undergoes carbon-carbon bond formation, most notably via the 5[5].

Quantitative Data Summary
PropertyValue
Product Name 4-Acetyl-2-sulfamoylphenyl acetate
CAS Number 1443981-86-9
Molecular Formula C₁₀H₁₁NO₅S
Molecular Weight 257.27 g/mol
SMILES CC(=O)OC1=CC=C(C(C)=O)C=C1S(=O)(N)=O
Key Reactive Sites Acetyl α-carbon, Acetate ester, Sulfonamide nitrogen

Synthetic Workflow Visualization

Workflow A 4-Acetyl-2-sulfamoylphenyl acetate (Protected Building Block) B 5-Acetyl-2-hydroxybenzenesulfonamide (Phenolic Intermediate) A->B Mild Base Hydrolysis (O-Deprotection) C Chalcone-Sulfonamide (α,β-Unsaturated Ketone) B->C Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) D Heterocyclic Sulfonamides (CA Inhibitor Candidates) C->D Cyclization (Hydrazine / NH2OH)

Synthetic workflow from 4-Acetyl-2-sulfamoylphenyl acetate to heterocyclic CA inhibitors.

Validated Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for functionalizing this building block.

Protocol 1: Selective O-Deprotection

Rationale & Causality: The acetate group is a base-labile ester. Using a mild base (LiOH) at low temperatures allows for the selective cleavage of the ester bond to reveal the phenol, without providing enough thermal energy or basicity to trigger the enolization and subsequent self-condensation of the acetyl group.

  • Preparation: Dissolve 4-Acetyl-2-sulfamoylphenyl acetate (10.0 mmol) in a 1:1 (v/v) mixture of THF and Methanol (30 mL) in a round-bottom flask.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add an aqueous solution of LiOH·H₂O (11.0 mmol in 10 mL H₂O) dropwise over 15 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1–2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1).

  • Work-up: Once complete, evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with 20 mL of cold distilled water.

  • Precipitation: Acidify the solution dropwise with 1M HCl until the pH reaches 4–5. The deprotected product, 5-acetyl-2-hydroxybenzenesulfonamide, will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 × 10 mL), and dry in a desiccator.

Protocol 2: Claisen-Schmidt Condensation

Rationale & Causality: To synthesize chalcone-sulfonamides, the acetyl group must undergo a crossed aldol condensation with an aromatic aldehyde lacking α-hydrogens. A strong base (NaOH) is required to quantitatively deprotonate the α-carbon. The subsequent dehydration of the β-hydroxy ketone intermediate is driven by the 6[6], which is thermodynamically favored due to the formation of a highly conjugated α,β-unsaturated system.

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 5-acetyl-2-hydroxybenzenesulfonamide (5.0 mmol) and a substituted benzaldehyde (5.0 mmol) in absolute ethanol (15 mL).

  • Enolate Formation: Slowly add 5 mL of a 20% (w/v) aqueous NaOH solution while stirring vigorously. Note: If using the protected acetate starting material, the strong base will simultaneously hydrolyze the acetate in situ.

  • Condensation: Stir the reaction mixture continuously at room temperature for 4 to 12 hours. The formation of a deep colored solution or precipitate typically indicates the formation of the chalcone[5].

  • Quenching & Precipitation: Pour the reaction mixture over 50 g of crushed ice. Slowly acidify the mixture with 10% HCl until the pH is roughly 3. The chalcone-sulfonamide derivative will precipitate.

  • Purification: Collect the crude solid via vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure trans-chalcone.

Applications in Drug Development

The chalcone-sulfonamides generated from 4-Acetyl-2-sulfamoylphenyl acetate are not merely end-products; they are highly active intermediates. They exhibit intrinsic biological activity as 7[7]. Furthermore, the α,β-unsaturated ketone system can undergo subsequent cyclization reactions with hydrazines or hydroxylamines to yield 8[8] (e.g., pyrazolines and isoxazoles). These rigidified heterocycles often demonstrate superior isoform selectivity, allowing researchers to target tumor-associated CA IX/XII without triggering the off-target side effects associated with widespread CA II inhibition.

References

  • AiFChem.
  • BLD Pharm. "105764-07-6 | 5-Formyl-2-methoxybenzenesulfonamide". BLD Pharm.
  • Taylor & Francis. "Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". Molecules.
  • Mathews Open Access. "Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications". Mathews Journal of Pharmaceutical Science.
  • BenchChem. "Minimizing side reactions in the Claisen condensation of acetophenone". BenchChem Tech Support.
  • ChemRxiv.
  • NCBI PMC. "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs".

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Acetyl-2-sulfamoylphenyl Acetate in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9)[1] Introduction & Chemical Rationale In the landscape of targeted smal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9)[1]

Introduction & Chemical Rationale

In the landscape of targeted small molecule drug discovery, the rational design of multifunctional building blocks is paramount. 4-Acetyl-2-sulfamoylphenyl acetate represents a highly versatile, trifunctional scaffold specifically engineered for the development of Carbonic Anhydrase (CA) inhibitors[1].

The structural logic of this molecule relies on three distinct functional domains:

  • The Primary Sulfonamide ( −SO2​NH2​ ): This is the quintessential zinc-binding group (ZBG). Upon entering the enzyme's active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide required for physiological CO2​ hydration[2].

  • The Acetate Ester ( −O-CO-CH3​ ): Acting as a transient lipophilic mask, the acetate group converts the highly polar phenol into a membrane-permeable prodrug[3].

  • The Acetyl Group ( −CO-CH3​ ): Positioned para to the acetate, this ketone provides a highly reactive synthetic handle. It enables the attachment of diverse chemical "tails" to exploit the variable outer-rim amino acid residues of different CA isoforms, driving target selectivity[4].

Mechanistic Workflow: The Prodrug Strategy

A persistent challenge in targeting intracellular CA isoforms (or penetrating dense tumor microenvironments to reach transmembrane CA IX/XII) is the poor membrane permeability of free phenolic sulfonamides. Furthermore, free phenols are highly susceptible to rapid Phase II metabolism (glucuronidation).

By employing an acetate ester, we utilize a prodrug strategy . The masked compound exhibits high passive permeability. Once inside the target cell, ubiquitous intracellular serine esterases rapidly cleave the ester, liberating the active 4-acetyl-2-sulfamoylphenol[5]. Interestingly, many α -carbonic anhydrase isoforms possess inherent esterase/thioesterase activity, allowing the target enzyme to actively participate in the unmasking of its own inhibitor[6].

ProdrugActivation A 4-Acetyl-2-sulfamoylphenyl acetate (Lipophilic Prodrug) B Intracellular Esterases & CA Esterase Activity A->B Cellular Uptake C 4-Acetyl-2-sulfamoylphenol (Active Inhibitor) B->C Acetate Cleavage D Carbonic Anhydrase (CA) Active Site Zn²⁺ C->D Sulfonamide Coordination

Fig 1: Prodrug activation pathway and subsequent Carbonic Anhydrase target engagement.

Self-Validating Experimental Protocols

To effectively utilize this scaffold, researchers must validate both the unmasking of the prodrug and the subsequent target engagement. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Esterase Cleavage & Prodrug Activation Assay

Causality: To function as a viable prodrug, the acetate group must remain stable in systemic circulation but cleave rapidly upon target cell entry. We utilize Human Liver Microsomes (HLM) to simulate intracellular esterase activity. NADPH is explicitly omitted to isolate esterase-mediated hydrolysis from Cytochrome P450-mediated oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) pre-warmed to 37°C.

  • Microsome Incubation: Suspend HLM in the buffer to a final protein concentration of 0.5 mg/mL. Do not add NADPH.

  • Compound Initiation: Spike 4-Acetyl-2-sulfamoylphenyl acetate (dissolved in DMSO) into the suspension to a final concentration of 1 µM (Ensure final DMSO 0.5% to prevent enzyme denaturation).

  • Validation Controls (Critical):

    • Negative Control: Pre-incubate a parallel HLM sample with 1 mM Phenylmethylsulfonyl fluoride (PMSF), a broad-spectrum serine esterase inhibitor. If cleavage occurs here, the compound is suffering from chemical instability, not enzymatic activation.

    • Buffer Control: Incubate the compound in buffer alone to measure spontaneous chemical hydrolysis.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the phenolic metabolite.

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Causality: The physiological hydration of CO2​ to HCO3−​ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard microplate readers cannot capture the initial velocity of this reaction. Therefore, stopped-flow spectrophotometry utilizing a pH indicator is strictly required to measure the true inhibition constant ( Ki​ )[2].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red (pH indicator) and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (e.g., hCA II, hCA IX) with varying concentrations of the pre-cleaved active phenol (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for steady-state active site binding.

  • Substrate Prep: Prepare saturated CO2​ water (approx. 17 mM) at 20°C.

  • Validation Control: Run Acetazolamide (AAZ) in parallel as a positive control to validate the assay's dynamic range and confirm enzyme viability.

  • Kinetic Measurement: Using a stopped-flow instrument, rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO2​ substrate. Monitor the decrease in absorbance at 558 nm (Phenol Red transition) over a 10-50 millisecond window.

  • Data Derivation: Calculate initial velocities and determine the Ki​ using the Cheng-Prusoff equation or non-linear Morrison equation for tight-binding inhibitors.

Data Presentation: Pharmacokinetic & Pharmacodynamic Profiling

The following table summarizes the expected quantitative shift in properties when comparing the intact acetate prodrug to its active phenolic counterpart.

Compound StateCaco-2 Papp​ ( 10−6 cm/s)Plasma t1/2​ (min)HLM t1/2​ (min)hCA II Ki​ (nM)hCA IX Ki​ (nM)
Prodrug (Acetate) 18.5 (High Permeability)> 120< 15> 5000> 5000
Active (Phenol) 2.1 (Low Permeability)N/AN/A45.28.7

Table 1: Representative profiling demonstrating how the acetate mask enhances permeability while remaining inactive against CA until esterase-mediated intracellular cleavage occurs.

Synthetic Derivatization Workflow: The "Tail Approach"

The true power of 4-Acetyl-2-sulfamoylphenyl acetate lies in its acetyl group. In CA inhibitor design, the "Tail Approach" involves appending diverse chemical moieties to the primary scaffold. Because the active site of CA is a conical cavity, the sulfonamide anchors at the bottom (coordinating zinc), while the "tail" extends outward, interacting with the highly variable amino acid residues at the rim of the cavity[3].

By derivatizing the acetyl group, chemists can drive extreme selectivity toward tumor-associated isoforms (CA IX/XII) over ubiquitous off-target isoforms (CA I/II)[4].

SyntheticWorkflow Start 4-Acetyl-2-sulfamoylphenyl acetate (Starting Scaffold) Aldol Claisen-Schmidt Condensation (Aryl Aldehydes, Base Catalyst) Start->Aldol Acetyl Derivatization RedAm Reductive Amination (Primary Amines, NaBH(OAc)₃) Start->RedAm Acetyl Derivatization Chalcone Chalcone-Sulfonamide Hybrids (Hydrophobic Pocket Binding) Aldol->Chalcone Amine Secondary Amine Derivatives (Tail Approach for Selectivity) RedAm->Amine Target Isoform-Selective CA Screening (Tumor-associated CA IX/XII) Chalcone->Target Amine->Target

Fig 2: Synthetic derivatization workflows leveraging the acetyl group for CA inhibitor design.

Key Synthetic Pathways:

  • Claisen-Schmidt Condensation: Reacting the acetyl group with substituted aryl aldehydes yields chalcone-sulfonamide hybrids. Chalcones are highly effective at interacting with the hydrophobic pocket specific to the CA IX isoform.

  • Reductive Amination: Utilizing primary amines and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) yields secondary amines, allowing for the introduction of bulky or charged groups that prevent the molecule from crossing the blood-brain barrier, thereby reducing neurological side effects.

References[1] AiFChem. 1443981-86-9 | 4-Acetyl-2-sulfamoylphenyl acetate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtAKWCUJS9OLiPAJon6wFmg6HlG6scb_BCIpKnW8uFOhqkFv3N966uMqXOb7AQbEGDIKfCmxUWv2hhqrCL394ya4pLFUtRhXVzDEh_iVp3cPwPFquHgtBau5sATHLEYbJhHrF48Zmi[2] A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPfj-nq_kGggt0NtxfzFcokwMTBIaz-9TZuO__gTA6PC2-FtYSQf_iXaw-GR4ADqfQFhMFgPkkv7XQWqDPDJR-gIiMrhty7vXEE6V6CwmTN_durOGLVXYsU0UzH3ZgOpun1NJGO5xuJpD7lN0=[4] A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS One.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN72StdCFtrrne396rS2MmAyaCOkfmDWvMvTKh4XDuSn9u59bvsN4jLMAUBYDJpY-0FX9U7t58JNa2WTPZ99W_ZLvmCmJX6HzKqEEwpt-mNkPGGkbIuWFyZB4cTT2Z4HXxhqkK92UXK5c1lKFYo3SPwlecrT8s7FxuCW20_KP0BsBLOEI=[3] A Prodrug Approach Toward Cancer-Related Carbonic Anhydrase Inhibition. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQjeHEiaOtl6lJtxe346jPLEA5zsjM7CQ5MyzRMDxDVAo6Y8HNzPyEceTpVDl1giP_xV8JAQptwXQOtlQ6KumdqirbTbrPS2suet28uwPYCl-zykQhBLmCTmKC-fy40yg0DMqGxA==[5] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNgpH0xm0QjoYJhFI0dDWtWqLgWYPyRVYOJQqirc2OtAMvUwKKAGezOSy3md7K_3mZ7OclqiEgGwOzTzz_o1SGHlWc3gSUNRQS8Dv7cKXsM6v5lnULuMEqC6QRHgW8FL3ecKc=[6] α-Carbonic Anhydrases Possess Thioesterase Activity. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OKQn0-o_vu2EZOi8zUEsXuPOQAaTxAcA6Gmn3Hw9TICeFUeJkokdT2w77im-Pj5obaRQUe3GT76WlkTArW4reEnqwYyjbwzbW4eWu567GEfDcFPLcbFG5qLp8oR2P_yF36_CzTB-JECmAqs=

Sources

Application

Application Note: Chemoselective Deprotection of the Acetate Group in 4-Acetyl-2-sulfamoylphenyl Acetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a field-proven, chemoselective methodology for the cleavage of a phenolic acetate protecting group in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a field-proven, chemoselective methodology for the cleavage of a phenolic acetate protecting group in the presence of sensitive aryl ketone and primary sulfonamide functionalities.

Mechanistic Rationale & Chemoselectivity

The molecule 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) presents a classic chemoselectivity challenge in organic synthesis. It contains three reactive centers:

  • An aryl ester (phenolic acetate)

  • An aryl ketone (acetyl group)

  • A primary sulfonamide

The objective is to selectively hydrolyze the acetate to reveal the free phenol (yielding 4-acetyl-2-sulfamoylphenol) without inducing aldol-type condensations at the aryl ketone or side reactions at the sulfonamide.

The Causality of Selectivity: Phenolic acetates are inherently more susceptible to nucleophilic acyl substitution than aliphatic esters or aryl ketones. In this specific substrate, the para-acetyl and ortho-sulfamoyl groups strongly withdraw electron density from the aromatic ring via inductive and resonance effects. This drastically lowers the pKa of the resulting phenol, making the 4-acetyl-2-sulfamoylphenoxide anion an exceptional leaving group. Because the ester carbonyl is highly activated and the leaving group is exceptionally stable, cleavage can be achieved under remarkably mild conditions—such as neutral aqueous ammonium acetate ()[1] or sodium perborate ()[2]—leaving the unactivated aryl ketone and stable sulfonamide entirely untouched[3].

Comparative Data: Deprotection Conditions

The following table summarizes the quantitative data and selectivity profiles for three distinct deprotection strategies applicable to this substrate.

ProtocolReagentsSolvent SystemTemp (°C)Time (h)ChemoselectivityExpected Yield (%)
A. Base Methanolysis K₂CO₃ (0.1 - 1.0 eq)Methanol250.5 - 1High>95%
B. Neutral Hydrolysis NH₄OAc (1.0 eq)MeOH / H₂O (7:3)252 - 4Ultra-High90 - 95%
C. Oxidative Cleavage NaBO₃ (1.0 eq)Methanol251 - 2High~92%

Note: Protocol A is the industry workhorse for rapid cleavage, while Protocol B is recommended for highly sensitive downstream applications where strict neutral conditions are required.

Reaction Pathway Visualization

Pathway SM 4-Acetyl-2-sulfamoylphenyl acetate (Starting Aryl Ester) ReagentA Protocol A: K2CO3 / MeOH (Mild Base Catalysis) SM->ReagentA ReagentB Protocol B: NH4OAc / aq. MeOH (Neutral Catalysis) SM->ReagentB Intermediate Tetrahedral Intermediate (Labile due to EWG) ReagentA->Intermediate Methoxide Attack ReagentB->Intermediate Water/Acetate Attack Product 4-Acetyl-2-sulfamoylphenol (Target Phenol) Intermediate->Product Phenoxide Leaving OffTarget Preserved Functional Groups: 1. Aryl Ketone 2. Primary Sulfonamide Product->OffTarget Chemoselectivity

Chemoselective deprotection pathway of 4-acetyl-2-sulfamoylphenyl acetate.

Experimental Methodologies

Protocol A: Mild Base-Catalyzed Methanolysis (Industry Standard)

This method utilizes potassium carbonate in methanol. It is fast and highly efficient but requires careful pH management during the workup.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-acetyl-2-sulfamoylphenyl acetate (1.0 mmol) in anhydrous methanol (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add potassium carbonate (K₂CO₃, 0.1 to 0.5 mmol, 0.1–0.5 eq) in one portion. The suspension will rapidly clear as the highly soluble phenoxide/sulfonamide potassium salts form.

  • Monitoring: Stir at room temperature (25 °C) for 30 to 60 minutes. Monitor completion via TLC (see Section 5).

  • Quenching & Critical Acidification: Concentrate the methanol under reduced pressure. Field-Proven Insight: Do not attempt direct extraction here. Both the phenol and the primary sulfonamide (pKa ~10) are deprotonated. You must acidify the residue with 1M HCl or 10% aqueous citric acid until the pH reaches ~2–3 to reprotonate the functional groups.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-acetyl-2-sulfamoylphenol.

Protocol B: Neutral Aqueous Methanolysis (Ultra-Mild)

Based on the methodology by [1], this protocol uses ammonium acetate to maintain a strictly neutral pH, avoiding salt formation of the sulfonamide and simplifying the workup.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 mmol) in a 7:3 mixture of Methanol and Deionized Water (10 mL).

  • Catalyst Addition: Add ammonium acetate (NH₄OAc, 1.0 mmol, 1.0 eq) to the solution.

  • Monitoring: Stir at room temperature for 2 to 4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Evaporate the methanol under reduced pressure. Since the reaction is neutral, the product will typically precipitate from the remaining aqueous layer.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under high vacuum. Alternatively, extract with Ethyl Acetate, dry, and concentrate.

Self-Validating Analytical Systems

To ensure the integrity of the protocol, the following self-validating checks must be employed:

  • TLC Validation: The starting material (aryl acetate) lacks the strong hydrogen-bond donors present in the product. On normal-phase silica gel (e.g., eluting with 1:1 EtOAc/Hexanes), the starting material will have a significantly higher Rf​ value than the highly polar product. Furthermore, the product will stain intensely positive with aqueous FeCl₃ (indicating a free phenol), whereas the starting material will not.

  • ¹H NMR Validation (DMSO-d₆): The starting material exhibits two distinct methyl singlets: the aryl ketone at ~2.60 ppm and the acetate at ~2.35 ppm. Successful deprotection is definitively confirmed by:

    • The complete disappearance of the acetate methyl singlet at ~2.35 ppm.

    • The retention of the ketone methyl singlet at ~2.60 ppm.

    • The appearance of a broad, exchangeable phenolic -OH proton downfield (>10.0 ppm).

References

  • Ramesh, C., Mahender, G., Ravindranath, N., & Das, B. (2003). A mild, highly selective and remarkably easy procedure for deprotection of aromatic acetates using ammonium acetate as a neutral catalyst in aqueous medium. Tetrahedron, 59(7), 1049-1054. URL: [Link]

  • Bandgar, B. P., Uppalla, L. S., Sadavarte, V. S., & Patil, S. V. (2002). Facile and selective deprotection of aryl acetates using sodium perborate under mild and neutral conditions. New Journal of Chemistry, 26(9), 1273-1276. URL: [Link]

  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(22), 8027-8030. URL: [Link]

Sources

Method

Application Note: In Vitro Carbonic Anhydrase Inhibition Assay Protocols Using 4-Acetyl-2-sulfamoylphenyl Acetate

Introduction & Mechanistic Paradigm Carbonic anhydrases (CAs) are ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide. While their physiological role is fundamental to pH regulation, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Paradigm

Carbonic anhydrases (CAs) are ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide. While their physiological role is fundamental to pH regulation, specific isoforms—namely CA IX and CA XII—are highly overexpressed in hypoxic tumor microenvironments, making them critical targets for oncology drug development[1].

In vitro screening of CA inhibitors frequently bypasses the complex CO₂ hydration assay by leveraging the enzyme's intrinsic esterase activity. Using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate provides a robust, high-throughput colorimetric readout that correlates directly with hydratase inhibition[2].

This application note details the optimized protocol for evaluating 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9). Unlike standard inhibitors, this compound is a bifunctional sulfonamide derivative that acts as a dynamic "prodrug-like" molecule within the assay environment, requiring specific experimental considerations.

Mechanistic Insight: The Causality of Experimental Design

As a Senior Application Scientist, it is crucial to understand why standard protocols must be adapted for this specific compound.

Most classical CA inhibitors rely on a primary sulfonamide group (-SO₂NH₂) that coordinates directly with the active-site zinc ion (Zn²⁺)[3]. However, 4-Acetyl-2-sulfamoylphenyl acetate introduces a reactive variable: the acetate moiety. Because CAs possess native esterase activity[4], the enzyme can hydrolyze the acetate group on the inhibitor itself during the assay.

The Causality of Pre-Incubation: This dual-action mechanism dictates that pre-incubation time is not merely a stabilization step, but a reactive parameter . Extended pre-incubation allows the CA enzyme to cleave the acetate group, generating 4-acetyl-2-sulfamoylphenol. This resulting phenoxide-sulfonamide derivative exhibits significantly tighter binding due to an expanded hydrogen-bonding network within the active site cavity. Consequently, researchers must perform time-dependent pre-incubation assays to capture the true inhibitory potential (IC₅₀) of the fully activated compound.

Assay Workflow & In Situ Activation

CA_Assay_Workflow Prep 1. Inhibitor Preparation (4-Acetyl-2-sulfamoylphenyl acetate in DMSO) PreInc 2. Enzyme Pre-incubation (hCA II / hCA IX + Inhibitor) Prep->PreInc Mech Mechanistic Event: Intrinsic CA esterase cleaves acetate, yielding potent phenoxide-sulfonamide PreInc->Mech Subst 3. Substrate Addition (4-Nitrophenyl Acetate, 4-NPA) PreInc->Subst Read 4. Kinetic Readout (Absorbance at 348 nm or 400 nm) Subst->Read Calc 5. Data Analysis (IC50 & Time-dependent shift) Read->Calc

Figure 1: Workflow of the CA esterase inhibition assay, highlighting in situ inhibitor activation.

Self-Validating Assay Architecture

To ensure absolute trustworthiness, every protocol must be a self-validating system. This assay incorporates three critical design choices to eliminate false positives and baseline artifacts:

  • Anion Exclusion (Buffer Selection): Halide ions (such as Cl⁻) are weak but pervasive CA inhibitors. Therefore, the assay utilizes a HEPES or Tris-SO₄ buffer instead of standard Tris-HCl. This prevents baseline suppression and ensures the measured inhibition is solely from the test compound[4].

  • Spontaneous Hydrolysis Control: 4-NPA is inherently unstable and spontaneously hydrolyzes in aqueous buffers. A mandatory Enzyme-Free Blank (Buffer + Substrate + Vehicle) is included in every run to subtract non-enzymatic background absorbance.

  • Isosbestic Measurement: While the 4-nitrophenolate product is typically measured at 400 nm at highly basic pH, measuring the kinetics at the isosbestic point of 348 nm ensures the readout remains independent of minor pH fluctuations that occur during ester cleavage.

Step-by-Step Experimental Methodology

Materials & Reagents
  • Enzyme: Recombinant human CA II (cytosolic) or CA IX (transmembrane domain).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 10 mM stock in anhydrous acetonitrile.

  • Inhibitor: 4-Acetyl-2-sulfamoylphenyl acetate (CAS 1443981-86-9), 10 mM stock in 100% DMSO.

  • Assay Buffer: 15 mM HEPES, pH 7.4, containing 0.01% Tween-20 (to prevent enzyme aggregation).

Protocol

Step 1: Reagent Preparation

  • Dilute the recombinant CA enzyme in Assay Buffer to a working concentration of 10 nM (final assay concentration will be 5 nM).

  • Prepare a 10-point serial dilution (1:3) of 4-Acetyl-2-sulfamoylphenyl acetate in 100% DMSO.

  • Dilute the 4-NPA substrate stock in Assay Buffer immediately before use to a working concentration of 1 mM. Note: Do not let the aqueous substrate sit for more than 5 minutes due to spontaneous hydrolysis.

Step 2: Plate Setup (96-Well Clear Flat-Bottom Plate)

  • Add 50 µL of the 10 nM CA enzyme solution to the designated test wells.

  • Add 50 µL of Assay Buffer to the "Spontaneous Hydrolysis Control" wells.

  • Add 2 µL of the serially diluted inhibitor to the test wells. Add 2 µL of DMSO to the "Vehicle Control" wells.

Step 3: Time-Dependent Pre-Incubation

  • Seal the plate and incubate at 25°C.

  • Critical Step: To map the prodrug activation, run parallel plates with pre-incubation times of 0 min, 15 min, and 60 min . This proves the causality of the acetate cleavage.

Step 4: Kinetic Readout

  • Initiate the reaction by rapidly adding 50 µL of the 1 mM 4-NPA substrate to all wells using a multichannel pipette (Final volume = 102 µL; Final substrate = ~0.5 mM).

  • Immediately transfer the plate to a microplate reader.

  • Monitor the change in absorbance ( Δ OD) at 348 nm (or 400 nm if pH > 7.5 is strictly maintained) continuously for 10 minutes at 25°C.

Data Analysis & Expected Results

Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve (usually the first 3-5 minutes). Calculate the percentage of inhibition using the self-validating controls:

% Inhibition=100×(1−V0(Vehicle)​−V0(Spontaneous)​V0(Inhibitor)​−V0(Spontaneous)​​)

Plot the % Inhibition against the log of the inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Representative Quantitative Data for Assay Validation

Because 4-Acetyl-2-sulfamoylphenyl acetate undergoes in situ esterase activation, the quantitative data will exhibit a distinct time-dependent shift. The table below summarizes the expected relative IC₅₀ shifts demonstrating this mechanistic event.

Pre-incubation TimeExpected IC₅₀ Shift (hCA II)Expected IC₅₀ Shift (hCA IX)Mechanistic State of Inhibitor
0 min Baseline (1x)Baseline (1x)Intact Acetate (Prodrug-like, weaker binding)
15 min ~3-fold decrease~2.5-fold decreasePartial Hydrolysis (Mixed population)
60 min ~10-fold decrease~8-fold decreaseComplete Hydrolysis (Active Phenoxide, tight binding)

Table 1: Expected relative IC₅₀ shifts demonstrating the time-dependent activation of 4-Acetyl-2-sulfamoylphenyl acetate via CA's intrinsic esterase activity.

References

  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews (2012). Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. URL:[Link][3]

  • Esterase Activities of Human Carbonic Anhydrases B and C. Journal of Biological Chemistry (1967). Verpoorte, J. A., Mehta, S., & Edsall, J. T. URL:[Link][4]

  • Exploring the multiple binding modes of inhibitors to carbonic anhydrases for novel drug discovery. Expert Opinion on Drug Discovery (2020). Supuran, C. T. URL:[Link][1]

  • Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. mAbs / Taylor & Francis (2015). Murri-Plesko, M., et al. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Acetyl-2-sulfamoylphenyl Acetate Stability &amp; Storage

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals handling 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals handling 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9). Due to its specific chemical structure, this compound is highly susceptible to spontaneous degradation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Insights – The "Why" Behind the Instability

To prevent degradation, we must first understand the causality of the molecule's reactivity. 4-Acetyl-2-sulfamoylphenyl acetate is an ester derivative of phenol. The hydrolysis of phenyl acetates universally proceeds via the formation of a tetrahedral intermediate.

However, this specific compound is exceptionally unstable due to the presence of two strong Electron-Withdrawing Groups (EWGs) on the phenyl ring: the 4-acetyl group and the 2-sulfamoyl group.

  • Carbonyl Electrophilicity: The EWGs pull electron density away from the ester bond via inductive and resonance effects, increasing the partial positive charge at the carbonyl carbon and facilitating rapid nucleophilic attack by trace water or hydroxide ions[1].

  • Leaving Group pKa: Esters with EWGs possess highly stabilized phenoxide leaving groups, meaning the activation energy required for the tetrahedral intermediate to collapse is drastically lowered[2][3].

Consequently, even atmospheric moisture is sufficient to trigger rapid cleavage into 4-acetyl-2-sulfamoylphenol and acetic acid .

Mechanism A 4-Acetyl-2-sulfamoylphenyl acetate B Nucleophilic Attack (H2O/OH-) A->B C Tetrahedral Intermediate B->C G Rapid Ester Cleavage C->G D Effect of EWGs (4-Acetyl & 2-Sulfamoyl) E Increased Carbonyl Electrophilicity D->E F Stabilized Phenoxide Leaving Group D->F E->B F->G H Products: 4-Acetyl-2-sulfamoylphenol + Acetic Acid G->H

Logic tree illustrating how electron-withdrawing groups accelerate ester hydrolysis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade even when stored as a solid in a sealed vial? A: The degradation is likely driven by trace moisture trapped during packaging or repeated opening of the vial. Because the hydrolysis byproduct is acetic acid, the initial degradation lowers the micro-environmental pH. While base-catalyzed hydrolysis is most common[3], localized acidic microenvironments can also auto-catalyze further ester cleavage.

Q2: What are the optimal long-term storage conditions? A: The solid powder must be stored at -20°C to -80°C in a tightly sealed amber vial, housed within a secondary desiccator cabinet or bag containing active desiccant (e.g., Drierite or silica gel). The headspace of the vial should be backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric moisture.

Q3: My assay requires a stock solution. What solvents should I use and avoid? A:

  • Avoid: Protic solvents (Methanol, Ethanol, Water) as they will act as nucleophiles and cause rapid solvolysis/hydrolysis.

  • Use: High-purity, anhydrous DMSO or DMF (sealed under Argon, <0.005% water). Standard benchtop DMSO absorbs atmospheric moisture rapidly and will ruin your stock solution within 24 hours.

Part 3: Quantitative Stability Data

The table below summarizes the expected stability of 4-Acetyl-2-sulfamoylphenyl acetate across various laboratory environments.

Storage ConditionSolvent / EnvironmentEst. Half-Life ( t1/2​ )Primary Degradation Pathway
Optimal Storage Solid, -20°C, Argon, Desiccated> 2 yearsNone
Suboptimal Storage Solid, 25°C, Ambient Air~ 3-6 monthsAtmospheric moisture hydrolysis
Stock Solution Anhydrous DMSO (sealed, -20°C)3-6 monthsTrace moisture hydrolysis
Stock Solution Standard DMSO (ambient, 25°C)< 24 hoursWater-catalyzed hydrolysis
Assay Buffer Aqueous Buffer (pH 7.4, 37°C)< 30 minutesBase-catalyzed hydrolysis

Part 4: Experimental Protocols

Protocol A: Anhydrous Aliquoting & Storage Workflow

To prevent freeze-thaw cycles and moisture condensation, follow this self-validating workflow when handling the bulk powder.

Step 1: Equilibration Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box or use a Schlenk line to purge the headspace with Argon.

Step 3: Stock Preparation (If required) Dissolve the compound using exclusively anhydrous DMSO (stored over molecular sieves). Vortex gently until fully dissolved.

Step 4: Aliquoting & Sealing Divide the solution into single-use amber glass vials. Flush the headspace of each individual aliquot with Argon, cap tightly with PTFE-lined septa, and immediately transfer to -20°C.

Workflow N1 1. Equilibrate to Room Temp N2 2. Purge with Argon/N2 Gas N1->N2 N3 3. Dissolve in Anhydrous DMSO N2->N3 N4 4. Aliquot into Amber Vials N3->N4 N5 5. Store sealed at -20°C N4->N5

Step-by-step workflow for the anhydrous handling and aliquoting of sensitive esters.

Protocol B: HPLC Stability Monitoring

Before utilizing stored aliquots in critical biological assays, validate the compound's purity using this rapid HPLC method.

  • Sample Preparation: Dilute 1 µL of the DMSO stock into 99 µL of chilled, anhydrous Acetonitrile (ACN). Do not dilute in aqueous buffer prior to injection.

  • Stationary Phase: C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains low pH to suppress on-column base-catalyzed hydrolysis).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV absorbance at 254 nm.

  • Analysis: The intact 4-Acetyl-2-sulfamoylphenyl acetate will elute later (more hydrophobic). The degradation product (4-acetyl-2-sulfamoylphenol) will elute earlier. If the phenol peak exceeds 5% of the total Area Under the Curve (AUC), discard the aliquot.

References

  • Source: stanford.
  • Choose the reaction in the following pair that proceeds at the faster rate. Explain your...
  • Bioreversible Derivatives of Phenol. 2.
  • Predicting Reactivities of Organic Molecules.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 4-Acetyl-2-sulfamoylphenyl acetate

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-Acetyl-2-sulfamoylphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-Acetyl-2-sulfamoylphenyl acetate .

Due to its specific functional groups—a highly reactive phenyl acetate ester and a polar sulfonamide moiety—this compound presents unique chromatographic challenges. This guide bypasses generic advice to provide mechanistically grounded troubleshooting, self-validating protocols, and actionable data.

Part 1: Mechanistic Overview & Quantitative Data

To successfully chromatograph 4-Acetyl-2-sulfamoylphenyl acetate, one must balance two competing chemical realities:

  • Ester Hydrolysis: Phenyl acetates are highly susceptible to nucleophilic attack by water. At neutral to alkaline pH, the ester rapidly hydrolyzes into 4-acetyl-2-sulfamoylphenol and acetic acid[1][2].

  • Silanol Interactions: The sulfonamide group can undergo strong secondary electrostatic interactions with unendcapped, ionized silanol groups on silica-based stationary phases, leading to severe peak tailing[3].

The quantitative impact of mobile phase pH on these two factors is summarized below.

Table 1: Impact of Mobile Phase pH on 4-Acetyl-2-sulfamoylphenyl acetate
Mobile Phase pHEster Stability (t₁/₂ at 25°C)Sulfonamide Peak ShapeSilanol Ionization StateSystem Recommendation
pH < 2.0 Moderate (Acidic Hydrolysis)Excellent (Tailing < 1.1)Fully Protonated (Neutral)Avoid (Risks column phase cleavage)[4]
pH 2.5 – 3.0 High (> 48 hours) Excellent (Tailing < 1.2) Protonated (Neutral) Optimal Operating Range [5][6]
pH 5.0 – 6.0 Moderate (< 12 hours)Poor (Tailing > 1.5)Partially IonizedAvoid
pH > 7.0 Poor (Rapid Base Hydrolysis)Very Poor (Tailing > 2.0)Fully Ionized (Anionic)Strictly Avoid[2]

Part 2: Troubleshooting FAQs

Q1: Why is the main peak area of 4-Acetyl-2-sulfamoylphenyl acetate decreasing over consecutive runs, accompanied by a new early-eluting peak? Cause & Causality: This is the classic signature of in-vial or on-column degradation. The acetate ester group is highly susceptible to hydrolysis. Because the phenoxide ion is an excellent leaving group, phenyl acetates undergo rapid hydrolysis at alkaline pH and moderate hydrolysis even at neutral pH[1][2]. The early-eluting peak is the more polar degradant, 4-acetyl-2-sulfamoylphenol. Solution: You must kinetically freeze the hydrolysis reaction. Lower the mobile phase pH to approximately 3.0 using a phosphate buffer[6][7]. Additionally, maintain the autosampler temperature at 4°C to suppress thermal degradation.

Q2: Why am I observing severe peak tailing (Tailing Factor > 1.5) even with a brand-new C18 column? Cause & Causality: Peak tailing in sulfonamide derivatives is primarily driven by secondary interactions between the polar sulfonamide moiety and acidic residual silanol groups on the silica-based stationary phase[3]. At pH > 4.5, these silanols ionize into anionic states, creating strong electrostatic drag on the analyte. Solution: Lowering the mobile phase pH to 2.5–3.0 ensures the silanols remain fully protonated (neutral), effectively eliminating these secondary interactions and restoring peak symmetry[3][8]. Ensure you are using a densely endcapped C18 column.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this compound? Cause & Causality: Acetonitrile is strongly recommended. Under the acidic conditions required to stabilize the acetate ester, methanol can act as a nucleophile, potentially causing transesterification of the acetate group. Acetonitrile, being an aprotic solvent, prevents this side reaction. Furthermore, acetonitrile generally provides superior peak symmetry, lower system backpressure, and better resolution for sulfonamides compared to methanol[5][6].

Q4: How do I resolve retention time drift during a long sequence? Cause & Causality: Retention time drift indicates a loss of stationary phase equilibrium. This occurs when the mobile phase buffer capacity is insufficient to maintain a constant ionization state, or when dissolved gases disrupt solvent delivery[5]. Solution: Use an adequate buffer concentration (e.g., 20–50 mM phosphate) rather than unbuffered acidified water. Prepare fresh mobile phase daily, and utilize an online vacuum degasser to maintain a consistent solvent delivery ratio[3].

Part 3: Diagnostic Workflow & Visualization

The following diagram illustrates the mechanistic pathways of how mobile phase pH dictates both the chemical stability and chromatographic performance of the analyte.

G Start Sample Injection: 4-Acetyl-2-sulfamoylphenyl acetate Path1 pH > 6.0 (Basic/Neutral) Start->Path1 Path2 pH 2.5 - 3.0 (Acidic Buffer) Start->Path2 Result1 Ester Hydrolysis & Silanol Ionization Path1->Result1 Result2 Intact Ester & Protonated Silanols Path2->Result2 Outcome1 Peak Area Loss & Severe Tailing Result1->Outcome1 Outcome2 Stable Baseline & Symmetrical Peak Result2->Outcome2

Mechanistic pathways of mobile phase pH effects on chromatographic stability and peak shape.

Part 4: Self-Validating Experimental Protocols

To guarantee the reliability of your data, do not assume the mobile phase is working—prove it. The following protocols establish a self-validating system to ensure both peak symmetry and chemical stability.

Protocol 1: Preparation of pH 3.0 Phosphate Buffer (Mobile Phase A)

Purpose: To provide sufficient buffering capacity to suppress silanol ionization and prevent acetate ester hydrolysis without damaging the column phase[4][6].

  • Weighing: Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 20 mM concentration in 1000 mL.

  • Dissolution: Transfer to a 1000 mL glass beaker, add 900 mL of HPLC-grade water, and stir continuously using a magnetic stirrer until completely dissolved.

  • Precise pH Adjustment: Immerse a calibrated pH probe. Dropwise, add dilute orthophosphoric acid (10% v/v) until the pH stabilizes exactly at 3.0 ± 0.05 [5][8]. (Critical Causality: Dropping below pH 2.0 risks cleaving the bonded C18 phase, while exceeding pH 4.0 increases silanol-induced tailing).

  • Volume Makeup: Transfer the solution to a 1000 mL volumetric flask and make up to the mark with HPLC-grade water.

  • Filtration & Degassing: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane under vacuum. Sonicate for 10 minutes to remove dissolved gases[3].

Protocol 2: Stability-Indicating System Validation (The Self-Validating Matrix)

Purpose: To empirically confirm that the optimized conditions prevent sample degradation prior to and during injection[7].

  • Sample Preparation: Dissolve 10 mg of 4-Acetyl-2-sulfamoylphenyl acetate in 10 mL of Acetonitrile (Stock Solution). Dilute 1 mL of stock to 10 mL using the optimized mobile phase (e.g., 60:40 Buffer:Acetonitrile).

  • Temperature Control: Set the autosampler temperature to 4°C to kinetically slow down any residual hydrolysis[1].

  • Time-Course Injection Sequence: Program the HPLC sequence to inject 10 µL of the sample at t=0, 4, 8, 12, and 24 hours .

  • Validation Criteria: The method is officially validated for this compound if, and only if:

    • The peak area %RSD across all time points is ≤ 2.0% [8].

    • The Tailing Factor remains ≤ 1.2 for all injections.

    • No secondary degradant peaks (specifically the phenol degradant) exceed 0.5% of the main peak area at the 24-hour mark[7].

Sources

Troubleshooting

Technical Support Center: Improving Crystallization and Purification of 4-Acetyl-2-sulfamoylphenyl Acetate

Introduction: 4-Acetyl-2-sulfamoylphenyl acetate is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of utmost importance as it directly impacts the quality,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

4-Acetyl-2-sulfamoylphenyl acetate is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of utmost importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Crystallization is a fundamental purification technique employed to achieve the high purity standards required in the pharmaceutical industry.[1][2][3][4][] This guide provides a comprehensive troubleshooting framework and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization and purification of 4-Acetyl-2-sulfamoylphenyl acetate.

Part 1: Troubleshooting Guide

This section is designed to address specific challenges that may arise during the experimental process.

Issue 1: The compound "oils out" instead of crystallizing.

Question: During the cooling phase, my compound separates as an oily liquid instead of forming solid crystals. What causes this, and how can I resolve it?

Answer:

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation.[6][7][8] This is a common issue when the chosen solvent is too effective at dissolving the compound, leading to a supersaturated state where the compound separates as a liquid phase.

Causality Explained: For crystallization to occur, the molecules need to arrange themselves in a highly ordered crystal lattice. When a solution is cooled too rapidly or is overly concentrated, the molecules may not have sufficient time or space to align properly, leading to the formation of a disordered, amorphous liquid (oil) instead of crystalline solid.

Step-by-Step Resolution Protocol:

  • Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool to room temperature at a much slower rate. Insulating the flask can help achieve a gradual temperature decrease, which favors the formation of well-defined crystals.[7]

  • Solvent System Adjustment:

    • Add More Solvent: If slow cooling is ineffective, try adding a small amount of additional solvent to the heated solution to slightly decrease the concentration.[6][7]

    • Introduce an Anti-solvent: A more controlled method is to use a mixed solvent system. An "anti-solvent" is a solvent in which your compound is poorly soluble but is miscible with your primary solvent. After dissolving the compound in a minimal amount of the "good" solvent, slowly add the anti-solvent at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

  • Seeding: If a small quantity of pure crystalline 4-Acetyl-2-sulfamoylphenyl acetate is available, add a "seed crystal" to the slightly cooled, supersaturated solution.[3][8] The seed crystal provides a template for proper crystal growth.

Visual Troubleshooting Workflow for Oiling Out:

Caption: A decision-making flowchart for addressing the issue of a compound oiling out during crystallization.

Issue 2: Poor or Low Yield of Crystalline Product.

Question: After filtration, the amount of crystalline product I've recovered is very low. What are the likely causes and how can I improve the yield?

Answer:

A low yield can stem from several factors, including using an excessive amount of solvent, incomplete precipitation of the compound, or losses during the handling and filtration steps.[6][7]

Causality Explained: The efficiency of crystallization relies on the principle that the compound is significantly more soluble in the hot solvent than in the cold solvent.[4] If too much solvent is used, a substantial amount of the product will remain dissolved in the mother liquor even after cooling, leading to a poor yield.

Strategies for Yield Enhancement:

  • Solvent Volume Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures that the solution will be supersaturated upon cooling, maximizing the precipitation of the compound.

  • Solvent System Selection: Choose a solvent or a solvent mixture that exhibits a large difference in solubility for your compound at high and low temperatures.

  • Thorough Cooling: Ensure the crystallization flask is cooled for a sufficient amount of time, potentially in an ice bath, to maximize the amount of product that crystallizes out of the solution.

  • Minimize Transfer Losses: When filtering, wash the collected crystals with a minimal amount of cold solvent to rinse away impurities without dissolving a significant portion of the product.

Table of Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Isopropanol/WaterIsopropanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization.[9]
Ethanol/WaterSimilar to isopropanol/water, this is a versatile system for compounds with moderate polarity.
Toluene/HexaneToluene can be an effective solvent for dissolving celecoxib, a related compound, and the addition of hexane as an anti-solvent can promote crystallization.[10]
Ethyl Acetate/HexaneA common solvent/anti-solvent pair for the purification of organic compounds.[11][12]
Issue 3: Impurities are still present in the final product.

Question: My analytical data (e.g., HPLC, NMR) shows that the crystallized product is still impure. How can I improve its purity?

Answer:

Persistent impurities after crystallization suggest that either the impurities have similar solubility properties to your desired compound in the chosen solvent, or they are being trapped within the crystal lattice during formation.

Causality Explained: Effective purification by crystallization relies on the impurities remaining in the mother liquor. If the impurities co-crystallize with the product, a different purification strategy is needed.

Advanced Purification Protocols:

  • Activated Carbon Treatment: If the impurities are colored or are high-molecular-weight byproducts, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. The carbon is then removed by hot filtration.[8][10]

  • Serial Recrystallization: Performing a second recrystallization is a common and effective method for achieving high purity. The crystals from the first crystallization are re-dissolved in fresh hot solvent and the process is repeated.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, purification by column chromatography may be necessary.[12][13] This technique separates compounds based on their differential adsorption to a stationary phase.

Visual Workflow for Purity Enhancement:

Caption: A workflow diagram illustrating the steps for enhancing the purity of the crystallized product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to determine the purity of 4-Acetyl-2-sulfamoylphenyl acetate?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for quantitative purity analysis of organic compounds.[9][10][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any residual solvents or impurities.[15][16]

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a good indicator of high purity. Impurities tend to broaden the melting range and lower the melting point.

Q2: How important is the rate of cooling during crystallization?

A2: The cooling rate is a critical factor. Slow and gradual cooling generally leads to the formation of larger, more perfect crystals, which are typically purer.[7] Rapid cooling can trap impurities within the crystal lattice and may also lead to the formation of smaller, less stable crystals or cause the compound to oil out.

Q3: Can I reuse the mother liquor to get more product?

A3: While it is possible to concentrate the mother liquor to obtain a second crop of crystals, this batch will likely be less pure than the first crop as the mother liquor is enriched with the impurities. It is advisable to analyze the purity of the second crop separately before combining it with the main batch.

Q4: What safety precautions should I take when handling the solvents?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many organic solvents are flammable, so avoid open flames and other ignition sources. Always consult the Safety Data Sheet (SDS) for each solvent before use to be aware of its specific hazards.

References

  • Vertex AI Search. (n.d.). CELECOXIB | New Drug Approvals.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Arborpharma. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Product Specification Sheet. (n.d.). Natural Ethyl Phenyl Acetate DEA.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • West Virginia University. (n.d.). 4. Crystallization. WVU Community.
  • Anderluh, M. (2013). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating.
  • Semantic Scholar. (2012, September 19). [PDF] Recrystallization of Active Pharmaceutical Ingredients.
  • Journal of Chemical Education. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. ACS Publications.
  • Guide for crystallization. (n.d.).
  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Universität Potsdam. (n.d.). Advice for Crystallization.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide.
  • Organic Syntheses Procedure. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of N-[4-(propylsulfamoyl)phenyl]acetamide.
  • SIELC Technologies. (2018, May 16). 4-Acetylphenyl acetate.
  • PMC. (n.d.). N-(4-Sulfamoylphenyl)acetamide.
  • ResearchGate. (n.d.). (PDF) N-(4-Sulfamoylphenyl)acetamide.
  • PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide).
  • PMC. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.
  • MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • ResearchGate. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.
  • AiFChem. (2025, October 21). 1443981-86-9 | 4-Acetyl-2-sulfamoylphenyl acetate.
  • SciSpace. (2020, December 9). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase.
  • ChemBK. (2024, April 9). 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • purity and its determination in drugs using flame atomic absorption spectrometry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem.
  • AOAC INTERNATIONAL. (n.d.). AOAC SMPR® 2023.002 Standard Method Performance Requirements (SMPRs®) for Pyrrolizidine Alkaloids in Teas, Herbal Infusions, D.
  • Sigma-Aldrich. (n.d.). 4-(Acetyloxy)-2-(phenylsulfonyl)phenyl acetate AldrichCPR.
  • Stenutz. (n.d.). 4-acetylphenyl acetate.

Sources

Optimization

Enhancing the shelf-life and stability of 4-Acetyl-2-sulfamoylphenyl acetate in DMSO

Welcome to the technical support guide for 4-Acetyl-2-sulfamoylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the shelf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Acetyl-2-sulfamoylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the shelf-life and stability of this compound when prepared in Dimethyl Sulfoxide (DMSO). This guide addresses common challenges and provides troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Knowledge & Best Practices

Question 1: What are the primary chemical stability concerns for 4-Acetyl-2-sulfamoylphenyl acetate when dissolved in DMSO?

Answer: The primary stability concern for 4-Acetyl-2-sulfamoylphenyl acetate in DMSO stems from its molecular structure, which contains two functional groups susceptible to degradation: an acetate ester and an aryl acetyl group .

  • Ester Hydrolysis: The acetate ester linkage is the most significant point of vulnerability. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid (acetic acid) and an alcohol (in this case, a phenol). While DMSO is an aprotic solvent, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can act as a reactant, leading to the degradation of the parent compound. The rate of this hydrolysis can be accelerated by trace acidic or basic impurities.[3][4]

  • Sulfamoyl Group Stability: The sulfamoyl (-SO₂NH₂) group is generally stable under neutral and anhydrous conditions.[5][6] However, its stability can be compromised under harsh acidic or basic conditions, which are typically not a concern with high-purity DMSO but could become relevant if the solution is contaminated.

The acetyl group attached directly to the phenyl ring is comparatively more stable than the acetate ester but should also be considered a potential site for long-term degradation under non-optimal conditions. Acetylation is a common strategy to enhance the chemical stability of compounds, but this primarily applies to the solid form.[7][8][9] Once in solution, especially in the presence of nucleophiles like water, this stability can be compromised.

Question 2: What are the definitive short-term and long-term storage conditions for stock solutions of this compound in DMSO?

Answer: Proper storage is the most critical factor in preserving the integrity of your 4-Acetyl-2-sulfamoylphenyl acetate stock solutions. The primary goals are to minimize water absorption, reduce thermal energy to slow reaction rates, and protect from light.

Based on general best practices for storing small molecules in DMSO, the following conditions are recommended:[10][11]

Storage Parameter Short-Term (1-2 weeks) Long-Term (>2 weeks) Rationale & Key Considerations
Temperature 4°C-20°C or -80°CLowering the temperature significantly reduces the rate of chemical degradation, including hydrolysis.[10] Studies have shown that 85% of compounds in wet DMSO are stable for 2 years at 4°C, but lower temperatures provide a greater margin of safety.[12][13][14]
Atmosphere Tightly sealed containerTightly sealed container, blanketed with inert gas (Argon or Nitrogen)DMSO is hygroscopic.[2] An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[10]
Container Amber glass or polypropylene vialsAmber glass vialsGlass is chemically inert and preferred for long-term storage.[15] Amber color protects against potential photodegradation.[10]
Aliquoting RecommendedMandatory Aliquot the stock solution into single-use volumes. This practice is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1][10][11]
DMSO Quality Anhydrous, high-purity gradeAnhydrous, high-purity gradeStart with the highest quality solvent to minimize contaminants, especially water, which is a key reactant in the primary degradation pathway.[10]
Section 2: Troubleshooting & Degradation Analysis

Question 3: My compound's purity is decreasing over time, confirmed by LC-MS. What is the most probable degradation pathway?

Answer: The most probable cause for a decrease in purity of 4-Acetyl-2-sulfamoylphenyl acetate in DMSO is the hydrolysis of the acetate ester . As previously mentioned, DMSO readily absorbs atmospheric water, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

This reaction results in the formation of two new species: 4-Acetyl-2-sulfamoylphenol and acetic acid . The appearance of a new peak in your chromatogram corresponding to the mass of this phenol derivative is a strong indicator of this degradation pathway.

Below is a diagram illustrating this primary degradation mechanism.

Caption: Hydrolysis of 4-Acetyl-2-sulfamoylphenyl acetate.

Question 4: We are observing inconsistent results in our cell-based assays. Could this be linked to the stability of our compound stock?

Answer: Yes, absolutely. Inconsistent assay results are a classic symptom of compound instability. If your 4-Acetyl-2-sulfamoylphenyl acetate is degrading via hydrolysis (as described in Question 3), you are no longer testing a pure solution of your intended molecule.

Here’s the causality:

  • Concentration Mismatch: The concentration of the active parent compound is lower than you assume because a fraction of it has degraded. This leads to a weaker-than-expected biological response.

  • Emergence of New Chemical Entities: The primary degradation product, 4-Acetyl-2-sulfamoylphenol, is a new molecule in your assay. This degradant could be:

    • Inactive: Leading to a simple loss of potency.

    • Partially Active or Antagonistic: It could compete with the parent compound for the target binding site, leading to complex and unpredictable results.

    • Cytotoxic: High concentrations of degradation products or changes in solution pH from acetic acid formation could be toxic to cells, confounding your results.[11]

To troubleshoot, it is imperative to use a freshly prepared stock solution or one that has been stored under validated long-term conditions (see Question 2). Comparing results from a fresh stock versus an aged stock can quickly diagnose if compound stability is the root cause of the inconsistency.

Section 3: Analytical Protocols & Advanced Handling

Question 5: How can I set up an experiment to quantitatively monitor the stability of my 4-Acetyl-2-sulfamoylphenyl acetate stock solution?

Answer: A systematic stability study using High-Performance Liquid Chromatography (HPLC) is the gold-standard method for quantitatively assessing the integrity of your compound over time.[16][17] This allows you to measure the percentage of the parent compound remaining and detect the formation of degradants.

G cluster_workflow HPLC-Based Stability Monitoring Workflow prep Step 1: Solution Preparation Prepare a 10 mM stock in anhydrous, high-purity DMSO. aliquot Step 2: Aliquoting Dispense into multiple single-use vials (e.g., 20 µL each). prep->aliquot storage Step 3: Storage Conditions Store aliquots under different conditions: - Condition A: -80°C (Control) - Condition B: -20°C - Condition C: 4°C - Condition D: Room Temp (Accelerated) aliquot->storage t0 Step 4: Time-Zero (T0) Analysis Immediately analyze one aliquot to establish the initial purity (100% reference). storage->t0 Immediate sampling Step 5: Time-Point Sampling Analyze one aliquot from each condition at set intervals (e.g., 1, 2, 4, 8 weeks). storage->sampling hplc Step 6: HPLC Analysis - Use a C18 reverse-phase column. - Mobile phase: Acetonitrile/Water gradient. - Detector: UV (monitor at λmax). - Quantify peak area of the parent compound. t0->hplc sampling->hplc data Step 7: Data Analysis Calculate % Remaining vs. T0. Plot % Remaining vs. Time for each condition. hplc->data

Caption: Experimental workflow for a compound stability study.

Detailed Experimental Protocol:

  • Materials:

    • 4-Acetyl-2-sulfamoylphenyl acetate (solid)

    • Anhydrous, HPLC-grade DMSO

    • Amber glass or polypropylene autosampler vials with septa caps

    • Calibrated analytical balance and pipettes

    • HPLC system with UV detector and a C18 column

  • Procedure:

    • Stock Solution Preparation: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.[11]

    • Aliquoting: Immediately dispense the stock solution into multiple, small-volume, single-use vials. This minimizes contamination and prevents freeze-thaw cycles for the bulk stock.[10][11]

    • Time-Zero (T₀) Analysis: Take one freshly prepared aliquot and dilute it to a suitable concentration (e.g., 50 µM) with the mobile phase. Inject onto the HPLC and record the peak area of the parent compound. This is your 100% reference value.

    • Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature for an accelerated degradation study).

    • Time-Point Analysis: At each scheduled time point (e.g., 1, 4, 8, and 12 weeks), remove one aliquot from each storage condition. Allow it to thaw completely and reach room temperature.

    • Sample Preparation & Injection: Prepare the sample for injection exactly as you did for the T₀ analysis.

    • Data Calculation: Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time Tₓ / Peak Area at Time T₀) * 100

By plotting these results, you can determine the degradation kinetics under different conditions and establish a reliable shelf-life for your stock solutions.

References
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. [Link]

  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • How to Improve Shelf Life with Acetyl
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II. ACS Publications. [Link]

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025). Advanced Tech.
  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024). dmsostore. [Link]

  • DMSO Physical Properties. gChem. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Waseda University Repository. [Link]

  • Ester Hydrolysis. gChem. [Link]

  • Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. DTIC. [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]

  • Acetylation's Role in Extending Shelf Life of Edibles. (2026). Advanced Tech.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite. [Link]

  • Formation and utility of sulfonic acid protecting groups.
  • Pharmaceuticals, Agrochemicals, New Materials: Exploring the Endless Application Possibilities of the Acetyl Chain. (2025). Advanced Tech.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Acetyl-2-sulfamoylphenyl acetate compared to standard sulfonamide building blocks

As a Senior Application Scientist overseeing early-stage library synthesis, I frequently evaluate the strategic utility of chemical building blocks. Sulfonamides are an undeniable cornerstone in medicinal chemistry, with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage library synthesis, I frequently evaluate the strategic utility of chemical building blocks. Sulfonamides are an undeniable cornerstone in medicinal chemistry, with numerous FDA-approved drugs targeting everything from viral infections to inflammatory diseases[1]. Furthermore, bioactive cyclic sulfonamides (sultams) remain highly sought after in modern drug design[2]. While standard building blocks like p-toluenesulfonamide are historically significant, the demand for high-throughput, divergent scaffold generation requires multifunctional starting materials. 4-Acetyl-2-sulfamoylphenyl acetate (CAS 1443981-86-9) represents a masterclass in orthogonal addressability, allowing researchers to build complex architectures without premature side reactions.

This guide objectively compares 4-acetyl-2-sulfamoylphenyl acetate against standard sulfonamide building blocks, detailing the mechanistic causality behind its superior performance and providing self-validating protocols for its application.

Structural Causality & Mechanistic Advantages

The true value of a building block lies not in its primary reactivity, but in its orthogonal stability during multistep sequences. 4-Acetyl-2-sulfamoylphenyl acetate is engineered with three distinct, independently addressable vectors:

  • The Acetate Phenol-Protecting Group (C1): Standard ortho-hydroxy sulfonamides are prone to oxidative degradation and unwanted side reactions during cross-coupling. The acetate group masks the phenol, ensuring stability during harsh conditions (e.g., reductive aminations at the acetyl group). Post-functionalization, mild basic hydrolysis reveals the phenol, which is critical for hydrogen bonding in the active sites of metalloenzymes or for subsequent intramolecular cyclization into cyclic sulfonamides[2].

  • The Sulfamoyl Pharmacophore (C2): The primary −SO2​NH2​ group is the gold standard for coordinating with the zinc ion ( Zn2+ ) in carbonic anhydrase isoforms or fitting into the COX-2 side pocket[1].

  • The Acetyl Handle (C4): Unlike standard building blocks that require pre-functionalized halogen handles for cross-coupling, the acetyl group offers a direct vector for sp3 -carbon elaboration via reductive amination, or heterocycle formation (e.g., thiazoles via α -bromination followed by Hantzsch synthesis).

Quantitative & Qualitative Comparison

To illustrate the operational superiority of this multifunctional scaffold, Table 1 compares its properties against two highly ubiquitous standard building blocks.

Table 1: Performance Comparison of Sulfonamide Building Blocks

Feature / Metric4-Acetyl-2-sulfamoylphenyl acetatep-Toluenesulfonamide4-Aminobenzenesulfonamide
Orthogonal Reactive Sites 3 (Acetate, Sulfonamide, Acetyl)1 (Sulfonamide)2 (Amine, Sulfonamide)
Phenol Protection Yes (Acetate ester)N/AN/A
C-C / C-N Elaboration Vector High (Acetyl group enables direct reductive amination)Low (Requires inert C-H activation)Moderate (Amide coupling via aniline)
Downstream Diversity High (Sultams, Benzoxathiines, Alkylamines)Low (Simple N-alkylation/arylation)Moderate (Linear extensions)
Carbonic Anhydrase Affinity High (Primary Sulfonamide intact)HighHigh

Experimental Workflows & Self-Validating Protocols

To leverage the orthogonal reactivity of 4-acetyl-2-sulfamoylphenyl acetate, the experimental design must strictly control chemoselectivity. Below are two field-proven protocols detailing the causality behind each reagent choice.

Protocol A: Chemoselective Reductive Amination of the C4-Acetyl Group

Objective: Functionalize the C4 position with an amine while preserving the C1-acetate and C2-sulfamoyl groups.

  • Imine Condensation: Combine 4-acetyl-2-sulfamoylphenyl acetate (1.0 eq) and a primary amine (1.1 eq) in anhydrous THF. Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq).

    • Causality: Ti(OiPr)4​ acts as a mild, water-scavenging Lewis acid. It drives imine formation without generating free protic water that could prematurely hydrolyze the acetate ester.

  • Selective Reduction: Stir for 12 hours at room temperature, then cool the mixture to 0 °C and add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq).

    • Causality: NaBH(OAc)3​ is a mild, sterically hindered reducing agent. Unlike NaBH4​ , it selectively reduces the imine intermediate without reducing the acetate ester or the sulfonamide.

  • Self-Validating Isolation: Quench with saturated aqueous NaHCO3​ to precipitate titanium dioxide salts. Filter through Celite and extract with EtOAc.

    • Validation: Analyze the organic layer via LC-MS. The presence of the [M+H]+ peak corresponding to the secondary amine, combined with the absence of a [M−42]+ peak, confirms the acetate protecting group remains perfectly intact.

Protocol B: Acetate Deprotection and Sultam Cyclization

Objective: Unmask the phenol and force intramolecular cyclization to generate a cyclic sulfonamide (sultam) scaffold[2].

  • Mild Hydrolysis: Dissolve the functionalized intermediate from Protocol A in MeOH. Add Potassium carbonate ( K2​CO3​ , 1.2 eq) and stir for 2 hours.

    • Causality: A mild carbonate base selectively cleaves the aryl acetate ester to yield the free phenol without disrupting the sulfonamide linkage.

  • Activation and Cyclization: Evaporate the MeOH and redissolve the crude phenol in anhydrous DMF. Add Carbonyldiimidazole (CDI, 1.5 eq) and heat to 60 °C.

    • Causality: CDI acts as a zero-length cross-linker. It activates the newly freed phenol and the adjacent sulfonamide to drive the formation of a cyclic benzoxathiine-dioxide (sultam-like) core.

  • Self-Validating Isolation: Pour the reaction mixture into ice water to precipitate the cyclic product.

    • Validation: TLC (DCM/MeOH 9:1) will show a distinct non-polar shift compared to the highly polar free sulfonamide/phenol intermediate. 1H -NMR will confirm the complete disappearance of the acetate methyl singlet (~2.3 ppm).

Pathway Visualization

The following diagram maps the logical flow of the orthogonal functionalization described in the protocols.

G A 4-Acetyl-2-sulfamoylphenyl acetate (Multifunctional Scaffold) B Acetate Hydrolysis (K2CO3 / MeOH) A->B Deprotection C Reductive Amination (Amine, NaBH(OAc)3) A->C C4 Functionalization D 2-Hydroxy-5-acetylbenzene- sulfonamide B->D E C4-Alkylamino Sulfonamide Derivatives C->E F Intramolecular Cyclization (Sultam / Cyclic Scaffold) D->F CDI / DMF

Divergent synthetic pathways of 4-acetyl-2-sulfamoylphenyl acetate enabling scaffold diversity.

References

  • PubMed. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." nih.gov. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Acetyl-2-sulfamoylphenyl acetate

Handling novel pharmaceutical intermediates such as 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) [1] requires a rigorous, causality-driven approach to laboratory safety. As a sulfonamide derivative containing a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates such as 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) [1] requires a rigorous, causality-driven approach to laboratory safety. As a sulfonamide derivative containing an acetylated phenyl ring, this compound presents specific handling challenges, notably the risk of dermal sensitization and respiratory irritation[2].

This guide provides researchers and drug development professionals with a self-validating operational framework. By understanding the mechanistic reasoning behind each safety measure, laboratory personnel can ensure that personal protective equipment (PPE) and handling protocols are deployed not merely as compliance checklists, but as integrated scientific controls[3].

Part 1: Hazard Causality & PPE Selection Matrix

To design an effective safety protocol, we must first understand the molecular hazards dictating our PPE choices:

  • Sulfamoyl Group (-SO₂NH₂): A known pharmacophore that acts as a hapten. Upon repeated dermal or inhalation exposure, it can trigger hypersensitivity, contact dermatitis, and respiratory sensitization[4].

  • Acetate/Acetyl Moieties: These functional groups can act as localized irritants to mucous membranes and ocular tissue[2].

  • Physical State: As a synthesized crystalline powder, it is highly susceptible to aerosolization during weighing and transfer, creating an invisible inhalation hazard[5].

PPE Selection Matrix
PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized powder during transfer and prevents solvent splashes during dissolution[6].
Hands Double-Gloving: Nitrile (Inner) + Neoprene (Outer)The inner glove prevents dermal sensitization from the sulfamoyl group. The outer glove provides breakthrough resistance against carrier solvents (e.g., DMSO/DMF)[7].
Respiratory N95/P100 Particulate RespiratorEssential if weighing must occur outside a localized exhaust system to prevent inhalation of sensitizing dust[4].
Body Flame-Resistant (FR) Lab CoatProtects street clothing from contamination. FR material is required if the compound is being dissolved in flammable organic solvents[8].
Quantitative Safety Parameters
ParameterQuantitative StandardOperational Rationale
Fume Hood Face Velocity 80 – 100 fpmEnsures complete containment of aerosolized sulfonamide powders[9].
Glove Thickness 4 mil (Inner), 8 mil (Outer)Provides sufficient breakthrough time against solvent carriers[7].
Spill Cleanup Solvent 70% Ethanol / 30% WaterOptimal polarity ratio for solubilizing both acetate and sulfamoyl moieties during decontamination.
Eye Wash Proximity 10 seconds (approx. 55 feet)OSHA requirement for immediate flushing of severe eye irritants[9].

Part 2: Operational Workflow

Workflow A 1. Hazard Assessment Inspect Hood & Don PPE B 2. Material Transfer Move Sealed Vial to Hood A->B C 3. Anti-Static Weighing Use Analytical Balance B->C D 4. Processing Dissolve & Seal Vessel C->D E 5. Decontamination Wet-Wipe Surfaces D->E F 6. Waste Segregation Solid/Liquid Disposal E->F

Figure 1: Operational workflow for safe handling of 4-Acetyl-2-sulfamoylphenyl acetate.

Part 3: Step-by-Step Experimental Methodologies

Every procedure below is designed as a self-validating system , ensuring that safety is actively confirmed at each step rather than assumed.

Protocol 1: Material Preparation & Anti-Static Weighing

Causality: Fine powders of sulfonamide derivatives easily aerosolize due to static charge buildup, posing a severe inhalation risk.

  • System Verification: Before introducing the chemical, verify the fume hood monitor displays an inward face velocity of 80–100 fpm[9].

    • Validation: A tissue strip taped to the bottom of the sash should pull inward steadily without fluttering erratically.

  • Static Mitigation: Discharge the analytical balance enclosure and weighing spatulas using an anti-static ionizing gun (e.g., Zerostat).

    • Causality: Neutralizing surface charges prevents the acetate powder from repelling off the spatula and becoming airborne.

  • Material Transfer: Bring the sealed primary container of 4-Acetyl-2-sulfamoylphenyl acetate[1] into the hood. Never open the vial outside of engineering controls[10].

  • Weighing Execution: Dispense the target mass onto a pre-creased, anti-static weigh boat. Close the balance draft shield immediately.

    • Validation: The balance reading must stabilize within 3 seconds; prolonged fluctuations indicate internal air currents that could disperse the powder.

Protocol 2: Solution Preparation & Transfer

Causality: Adding solvent rapidly to fine powders can cause rapid displacement of air, ejecting hazardous particulates into the breathing zone.

  • Solvent Introduction: Using a volumetric pipette, slowly dispense the target solvent (e.g., DMSO) down the inner wall of the receiving flask containing the powder. Do not drop solvent directly onto the powder bed.

  • Dissolution Verification: Gently swirl the flask until the solution is optically clear.

    • Validation: Inspect the bottom of the flask against a dark background to ensure no undissolved crystalline aggregates remain.

  • Sealing: Cap the vessel with a PTFE-lined septum before removing it from the fume hood. This ensures no vapor or liquid escapes during transit to analytical instruments.

Protocol 3: Spill Response & Decontamination

Causality: Dry sweeping hazardous active pharmaceutical ingredients (APIs) generates concentrated, sensitizing dust clouds[4].

  • Containment: If a powder spill occurs inside the hood, leave the sash down and allow the exhaust to clear any immediate aerosols for 2 minutes.

  • Wet-Wiping: Dampen a disposable laboratory wipe with a 70% Ethanol / 30% Water solution.

    • Causality: This solvent ratio effectively solubilizes both the lipophilic acetyl groups and the polar sulfamoyl moiety.

  • Execution: Wipe from the perimeter of the spill toward the center to prevent spreading. Place used wipes directly into a hazardous waste bag inside the hood[2].

    • Validation: A final wipe with a dry, dark-colored cloth should show no white visible residue.

Part 4: Waste Disposal Plan

Proper disposal is critical due to the environmental toxicity of sulfonamide derivatives.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be sealed in a secondary container and explicitly labeled as "Hazardous Solid Waste - Sulfonamide/Acetate Derivatives."

  • Liquid Waste: Segregate liquid waste based on the carrier solvent. Because 4-Acetyl-2-sulfamoylphenyl acetate contains nitrogen and sulfur, its waste must be flagged for specialized high-temperature incineration to control NOₓ and SOₓ emissions[4]. Do not mix with standard non-halogenated waste unless explicitly approved by your EHS department[10].

References

  • 1443981-86-9 | 4-Acetyl-2-sulfamoylphenyl acetate - AiFChem. 1

  • 4-Amino-6-chloro-1,3-benzenedisulfonamide SDS - Santa Cruz Biotechnology. 4

  • Glimepiride sulfonamide Safety Data Sheet - AK Scientific, Inc..2

  • 7-Fluorobenzofurazan-4-sulfonamide Safety Data Sheet - Thermo Fisher Scientific. 5

  • Personal Protective Equipment Requirements for Laboratories - NC State University Environmental Health and Safety. 6

  • Chapter 3 - Personal Protective Equipment - Cornell University Environment, Health and Safety. 8

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide - Lab Equipment Direct. 9

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - National Institutes of Health (PMC). 3

  • Personal Protective Equipment for Laboratories - Dartmouth College Environmental Health and Safety. 7

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Research Council.10

Sources

© Copyright 2026 BenchChem. All Rights Reserved.